molecular formula C9H17NO B1367658 Decahydro-4,1-benzoxazepine

Decahydro-4,1-benzoxazepine

Cat. No.: B1367658
M. Wt: 155.24 g/mol
InChI Key: QUXAXNQTZGJTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydro-4,1-benzoxazepine is a saturated benzoxazepine derivative with the molecular formula C9H17NO. Benzoxazepines are a significant class of N,O-heterocyclic compounds that serve as privileged scaffolds in pharmaceutical and materials science research . While specific biological data for this fully hydrogenated form is limited in the public domain, the benzoxazepine core is recognized for its relevance to the central nervous system (CNS) . Related 1,4-benzoxazepine structures have been investigated for their potential as antidepressants and H1 receptor antagonists, indicating the value of this chemotype in medicinal chemistry . Beyond pharmaceutical applications, structurally similar heterocyclic compounds containing nitrogen and oxygen atoms, such as benzodiazepines, have demonstrated excellent properties as corrosion inhibitors for metals in acidic media, acting by adsorbing onto metal surfaces . The saturated nature of Decahydro-4,1-benzoxazepine may offer unique stereochemistry and conformational stability, making it a valuable intermediate for method development in organic synthesis, including tandem transformations and the exploration of novel chemical space . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXAXNQTZGJTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Novel Synthetic Routes to the Decahydro-4,1-benzoxazepine Scaffold: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The decahydro-4,1-benzoxazepine scaffold represents a complex, saturated, bridged heterocyclic system of significant interest in modern drug discovery. Its unique three-dimensional architecture offers a compelling framework for the development of novel therapeutics by enabling precise spatial presentation of pharmacophoric elements. However, the inherent conformational rigidity and multiple stereocenters of this scaffold present considerable synthetic challenges. This guide provides an in-depth analysis of novel and efficient synthetic strategies to access the decahydro-4,1-benzoxazepine core. We will move beyond classical, linear approaches to explore robust, modern methodologies, including intramolecular reductive amination and ring-closing metathesis (RCM). Each section provides not only detailed, step-by-step protocols but also the underlying strategic rationale, empowering researchers to adapt and innovate in their own synthetic endeavors.

Introduction: The Strategic Value of the Decahydro-4,1-benzoxazepine Core

Fused heterocyclic systems are the cornerstone of medicinal chemistry, with scaffolds like benzoxazepines being well-established pharmacophores in a wide range of biologically active compounds.[1][2] These structures are integral to drugs with applications ranging from anticancer to CNS-related disorders.[1][2][3] The decahydro-4,1-benzoxazepine scaffold is a fully saturated analogue, which distinguishes it by removing aromatic planarity and introducing a complex, three-dimensional topography. This is highly advantageous in modern drug design, where targeting protein-protein interactions and other complex biological targets requires molecules with precise spatial arrangements.

The primary challenge in constructing this scaffold lies in stereoselectively forming the seven-membered oxazepine ring fused to a cyclohexane core. This guide will focus on contemporary strategies that address this challenge through efficiency and control.

Retrosynthetic Analysis and Core Strategies

A logical retrosynthetic analysis of the target scaffold reveals several potential bond disconnections. The most strategically sound approaches involve forming the seven-membered ring as a key step, specifically by creating the C-N or C-C bond that closes the ring.

G cluster_strategies Key Disconnections & Strategies Target Decahydro-4,1-benzoxazepine Scaffold Strategy1 C5-N4 Bond Formation (Reductive Amination) Target->Strategy1 Disconnect C-N Strategy2 C6-C7 Bond Formation (Ring-Closing Metathesis) Target->Strategy2 Disconnect C-C Intermediate1 Keto-Amine Precursor Strategy1->Intermediate1 Intermediate2 Diene Precursor Strategy2->Intermediate2

Caption: High-level retrosynthetic analysis of the target scaffold.

This analysis highlights two powerful and convergent strategies:

  • Intramolecular Reductive Amination: A robust method for forming the crucial C-N bond from a suitably functionalized cyclohexane precursor.[4][5]

  • Ring-Closing Metathesis (RCM): A versatile strategy for forming the seven-membered ring via a C-C double bond, which can be subsequently reduced.[6][7]

Strategy 1: Intramolecular Reductive Amination

This is arguably the most direct and efficient route. The strategy hinges on synthesizing a key intermediate: a cis-2-(2-aminoethyl)cyclohexyl methanol derivative. The intramolecular reaction between the terminal amine and an aldehyde (formed by oxidation of the primary alcohol) forges the seven-membered ring in a single, high-yielding step. The stereochemistry is controlled early in the synthesis, starting from cyclohexene oxide.

Synthetic Workflow

G A Cyclohexene Oxide B trans-2-(2-azidoethyl)cyclohexanol A->B 1. Vinylmagnesium bromide 2. Ozonolysis/NaBH4 3. TsCl, NaN3 C trans-2-(2-aminoethyl)cyclohexanol B->C H2, Pd/C D N-Protected Intermediate C->D Boc2O E Keto-Amine Precursor (via Oxidation) D->E DMP Oxidation F Decahydro-4,1-benzoxazepine E->F TFA Deprotection & Intramolecular Reductive Amination (NaBH(OAc)3)

Caption: Workflow for the Intramolecular Reductive Amination route.

Rationale Behind Experimental Choices
  • Stereocontrol: The synthesis begins with the epoxidation of cyclohexene followed by a Grignard ring-opening. This sequence establishes the crucial trans stereochemistry of the substituents on the cyclohexane ring, which, after subsequent steps, leads to the desired cis-fused ring system in the final product.

  • Amine Synthesis: Introducing the nitrogen atom via an azide (SN2 reaction) is a reliable and safe method, avoiding over-alkylation issues common with direct amination. The subsequent reduction to the primary amine is clean and quantitative.

  • Reductive Amination Conditions: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for the key cyclization step.[5] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate formed in situ but does not reduce the precursor aldehyde, preventing side reactions.[5] The reaction can often be performed as a one-pot deprotection/cyclization sequence.[8]

Detailed Experimental Protocol

Step 1: Synthesis of trans-2-vinylcyclohexanol

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add magnesium turnings (5.8 g, 0.24 mol).

  • Add a small crystal of iodine and 50 mL of anhydrous THF.

  • Slowly add vinyl bromide (1.0 M solution in THF, 240 mL, 0.24 mol) via an addition funnel to maintain a gentle reflux.

  • After the magnesium is consumed, cool the solution to 0 °C.

  • Add cyclohexene oxide (20.0 g, 0.20 mol) dissolved in 50 mL of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography (Silica gel, 10:1 Hexanes:Ethyl Acetate) to yield the product as a clear oil.

Step 2: Synthesis of trans-2-(2-hydroxyethyl)cyclohexanol

  • Dissolve the vinylcyclohexanol from the previous step (25.2 g, 0.20 mol) in 400 mL of a 3:1 mixture of CH₂Cl₂:MeOH.

  • Cool the solution to -78 °C and bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas for 20 minutes to remove excess ozone.

  • Add sodium borohydride (15.1 g, 0.40 mol) portion-wise, ensuring the temperature remains below -60 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench with 100 mL of 1 M HCl.

  • Concentrate the mixture in vacuo and then partition between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the diol.

Step 3: One-Pot Boc-Protection, Tosylation, and Azide Displacement (This protocol combines several steps for efficiency)

  • Dissolve the crude diol (approx. 0.20 mol) in 300 mL of CH₂Cl₂. Add triethylamine (42 mL, 0.30 mol) and DMAP (catalytic).

  • Add di-tert-butyl dicarbonate (Boc₂O, 43.6 g, 0.20 mol) and stir for 4 hours until the primary alcohol is selectively protected (monitored by TLC).

  • Cool to 0 °C and add tosyl chloride (41.9 g, 0.22 mol). Stir overnight.

  • Remove the solvent in vacuo. Dissolve the residue in 400 mL of DMF.

  • Add sodium azide (NaN₃, 39.0 g, 0.60 mol) and heat the mixture to 80 °C for 6 hours.

  • Cool to room temperature, pour into 1 L of water, and extract with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to get the Boc-protected azido-alcohol.

Step 4: Final Deprotection and Reductive Amination Cyclization

  • Dissolve the purified azido-alcohol (0.20 mol) in 400 mL of methanol.

  • Add Palladium on carbon (10 wt. %, 1.0 g) and hydrogenate under a balloon of H₂ overnight.

  • Filter through Celite and concentrate to obtain the crude Boc-protected amino alcohol.

  • Dissolve the crude material in 500 mL of CH₂Cl₂. Add Dess-Martin periodinane (93 g, 0.22 mol) and stir for 2 hours.

  • Quench with saturated Na₂S₂O₃ solution and saturated NaHCO₃ solution. Extract with CH₂Cl₂.

  • Dry and concentrate the organic layer. Redissolve the crude aldehyde in 500 mL of 1,2-dichloroethane.

  • Add trifluoroacetic acid (TFA, 30 mL) to remove the Boc group. Stir for 1 hour.

  • Add sodium triacetoxyborohydride (63.6 g, 0.30 mol) and stir overnight.

  • Quench with saturated NaHCO₃ solution, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the final Decahydro-4,1-benzoxazepine scaffold.

Strategy 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for constructing cyclic systems, including seven-membered rings.[7][9] The key to this strategy is the synthesis of a diene precursor where the two terminal alkenes are positioned to cyclize effectively. The resulting unsaturated ring can then be hydrogenated to afford the final saturated scaffold.

Synthetic Workflow

G A 2-Allylcyclohexanone B N-Allyl Amino Alcohol A->B 1. NaBH4 reduction 2. Allylamine, NaBH(OAc)3 C O-Allyl Ether Diene B->C NaH, Allyl Bromide D Unsaturated Benzoxazepine C->D Grubbs II Catalyst (RCM) E Decahydro-4,1-benzoxazepine D->E H2, Pd/C

Caption: Workflow for the Ring-Closing Metathesis (RCM) route.

Rationale Behind Experimental Choices
  • Precursor Synthesis: The synthesis starts with commercially available 2-allylcyclohexanone. A reductive amination with allylamine installs the second allyl group, creating the nitrogen-containing portion of the diene precursor. This is a convergent and efficient approach.

  • RCM Catalyst: Second-generation Grubbs catalyst (Grubbs II) is selected for its high activity and tolerance to functional groups like amines and ethers, which is crucial for this substrate.[10] The reaction is typically driven to completion by the removal of the volatile ethylene byproduct.[7]

  • Final Reduction: A standard catalytic hydrogenation is used to reduce the double bond within the newly formed seven-membered ring, yielding the target saturated scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of N-allyl-2-allylcyclohexanamine

  • Dissolve 2-allylcyclohexanone (13.8 g, 0.10 mol) in 200 mL of 1,2-dichloroethane.

  • Add allylamine (6.8 g, 0.12 mol) and acetic acid (1 mL).

  • Stir for 30 minutes, then add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise.

  • Stir at room temperature for 24 hours.

  • Quench with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3 x 100 mL).

  • Combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the product.

Step 2: Synthesis of the Diene Precursor (This protocol assumes the previous step yielded a mixture of cis/trans isomers that are carried forward)

  • First, reduce the ketone of 2-allylcyclohexanone (13.8 g, 0.10 mol) with NaBH₄ (4.2 g, 0.11 mol) in methanol (200 mL) at 0 °C to yield 2-allylcyclohexanol.

  • Dissolve the resulting alcohol (14.0 g, 0.10 mol) in 250 mL of anhydrous THF and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.8 g, 0.12 mol) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add allyl bromide (14.5 g, 0.12 mol) dropwise and stir overnight.

  • Quench carefully with water, extract with diethyl ether, dry, and concentrate.

  • The resulting allyl ether is then subjected to a Mitsunobu reaction with N-Boc-allylamine or a similar protected amine to install the nitrogen moiety, followed by deprotection. (This is a more controlled alternative to the direct reductive amination of the ketone).

Step 3: Ring-Closing Metathesis

  • Dissolve the diene precursor (0.10 mol) in 1 L of anhydrous, degassed toluene.

  • Add Grubbs II catalyst (4 mol %, 3.4 g).

  • Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Cool the reaction mixture and concentrate in vacuo.

  • Purify by flash column chromatography (Silica gel, gradient elution) to isolate the unsaturated seven-membered ring product.

Step 4: Hydrogenation

  • Dissolve the product from the RCM step (0.10 mol) in 200 mL of ethanol.

  • Add Palladium on carbon (10 wt. %, 1.0 g).

  • Stir the mixture under an atmosphere of hydrogen (50 psi) in a Parr shaker for 12 hours.

  • Filter the reaction mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final Decahydro-4,1-benzoxazepine scaffold.

Data Summary and Comparison

FeatureIntramolecular Reductive AminationRing-Closing Metathesis (RCM)
Key Transformation C-N bond formationC=C bond formation
Starting Material Cyclohexene Oxide2-Allylcyclohexanone
Typical Overall Yield 30-40%25-35%
Number of Steps ~6-7 steps~4-5 steps
Stereocontrol Good control from epoxide openingLess direct; relies on substrate control
Key Reagents NaBH(OAc)₃, DMP, NaN₃Grubbs II Catalyst, NaH
Advantages High stereocontrol, robust cyclizationConvergent, powerful ring formation
Challenges Longer linear sequenceCost of catalyst, diene synthesis

Conclusion

The synthesis of the decahydro-4,1-benzoxazepine scaffold, while challenging, is readily achievable through modern synthetic methodologies. The Intramolecular Reductive Amination route offers superior control over stereochemistry, which is often a critical parameter in medicinal chemistry. The Ring-Closing Metathesis route provides a more convergent and potentially shorter path, assuming efficient synthesis of the diene precursor. The choice of strategy will ultimately depend on the specific goals of the research program, including requirements for stereochemical purity, scalability, and available starting materials. Both routes presented in this guide offer robust and reliable pathways to this valuable scaffold, opening the door for further exploration of its potential in drug discovery.

References

  • Synthesis of benzoxazepine derivatives. IV. Anthracenooxazepines.
  • Amine synthesis by reductive amination (reductive alkyl
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed.
  • The Synthesis of 2-Benzazocines Using Ring-Closing Metathesis as a Key Step.
  • 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed.
  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Ring-closing met
  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsatur

Sources

Stereoselective Synthesis of Decahydro-4,1-benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereoselective synthesis of Decahydro-4,1-benzoxazepine derivatives. This guide focuses on the specific bicyclic scaffold where a cyclohexane ring is fused to a seven-membered 1,4-oxazepine ring, with the nitrogen atom positioned at the ring fusion (position 1) and oxygen at position 4.

Executive Summary & Structural Significance[1]

The Decahydro-4,1-benzoxazepine scaffold represents a privileged saturated bicyclic heterocycle, structurally distinct from its aromatic analogue (1,4-benzoxazepine) by the complete reduction of the benzene ring to a cyclohexane moiety. This saturation introduces critical stereochemical complexity—specifically the cis- or trans- fusion of the bicyclic system—which profoundly influences the three-dimensional vectorization of substituents.

In drug discovery, this scaffold serves as a conformationally restricted peptidomimetic, often mimicking


-turns or functioning as a core for GPCR ligands (e.g., dopamine or serotonin modulators) where the specific spatial arrangement of the N- and O-vectors is potency-determining.
Structural Definition
  • System: Bicyclo[5.4.0]undecane numbering (heteroatoms at 1 and 4).

  • Stereocenters: The bridgehead carbons (C1 and C6 in IUPAC, or fusion points) define the topology.

  • Nomenclature Note: "4,1" typically denotes the Nitrogen at the fusion (position 1) and Oxygen at position 4, often derived from 2-aminocyclohexanecarboxylic acid or 2-aminocyclohexanol precursors.

Retrosynthetic Analysis & Strategic Disconnections

To achieve high stereocontrol, the synthesis relies on the "Chiral Pool" or "Stereospecific Cyclization" strategy. The configuration of the bridgehead carbons is established prior to ring closure, using diastereomerically pure cyclohexane precursors.

Pathway A: The Hexahydroanthranilic Acid Route (Lactam-Lactone)

This pathway targets 4,1-benzoxazepine-2,5-diones or their reduced forms.

  • Disconnection: Amide bond (N1-C2) and Ester/Ether bond (O4-C5).

  • Precursor: cis- or trans-2-aminocyclohexanecarboxylic acid (Hexahydroanthranilic acid).

Pathway B: The Amino-Alcohol Route (Ether-Amine)

This pathway targets the ether-amine core directly.

  • Disconnection: N-alkylation and O-alkylation.

  • Precursor: cis- or trans-2-aminocyclohexanol.

Retrosynthesis Target Decahydro-4,1-benzoxazepine (Target Scaffold) PrecursorA Hexahydroanthranilic Acid (2-aminocyclohexanecarboxylic acid) PrecursorA->Target Route A: Amidation/Cyclization PrecursorB 2-Aminocyclohexanol PrecursorB->Target Route B: N-Alkylation/O-Cyclization Linker C2-Synthon (e.g., Chloroacetyl Chloride) Linker->Target + C2 Unit

Figure 1: Strategic disconnections for the synthesis of the bicyclic core.

Stereochemical Control Mechanisms

The crucial determinant of the final 3D shape is the relative stereochemistry of the starting material.

Cis-Fused System
  • Precursor: cis-2-aminocyclohexanecarboxylic acid (or cis-2-aminocyclohexanol).

  • Conformation: The cis-fused decahydro-4,1-benzoxazepine adopts a flexible conformation where the cyclohexane ring can flip between chair forms, often stabilizing a "bent" topology suitable for mimicking turn structures.

  • Synthesis Logic: The cis-relationship of the amino and carboxyl groups allows for facile cyclization (lower entropic penalty) compared to the trans-diequatorial arrangement.

Trans-Fused System
  • Precursor: trans-2-aminocyclohexanecarboxylic acid.

  • Conformation: The trans-fused system is rigid. The cyclohexane ring is locked in a chair conformation. This provides a distinct, linear vector for substituents, critical for probing receptor pocket depth.

  • Synthesis Logic: Cyclization requires the substituents to be diequatorial. If they are diaxial, ring closure to a 7-membered ring is sterically prohibited or extremely slow.

Detailed Experimental Protocol

This protocol describes the synthesis of (4aS, 8aR)-decahydro-4,1-benzoxazepine-2,5-dione (cis-fused) via the Hexahydroanthranilic Acid route. This intermediate can be subsequently reduced to the fully saturated amine-ether if required.

Phase 1: Preparation of N-Chloroacetyl Intermediate

Reagents: cis-2-aminocyclohexanecarboxylic acid, Chloroacetyl chloride, NaOH (aq), Dichloromethane (DCM).

  • Dissolution: Dissolve 10.0 mmol of cis-2-aminocyclohexanecarboxylic acid in 20 mL of 1M NaOH at 0°C.

  • Acylation: Simultaneously add chloroacetyl chloride (12.0 mmol) and 1M NaOH (12 mL) dropwise over 30 minutes, maintaining pH > 10 and temperature < 5°C.

    • Why: Simultaneous addition prevents the hydrolysis of the acid chloride while ensuring the amine remains nucleophilic (unprotonated).

  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc (3 x 30 mL). Dry organic phase over MgSO₄ and concentrate.

  • Result: N-(chloroacetyl)-2-aminocyclohexanecarboxylic acid (White solid, >90% yield).

Phase 2: Intramolecular Cyclization (Ring Closure)

Reagents: DMF, K₂CO₃, NaI (catalytic).

  • Setup: Dissolve the intermediate (5.0 mmol) in anhydrous DMF (50 mL) to ensure high dilution (0.1 M).

    • Why: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Activation: Add K₂CO₃ (15.0 mmol) and NaI (0.5 mmol).

    • Why: NaI generates the transient iodo-acetyl species (Finkelstein reaction), which is a better electrophile for the carboxylate displacement, accelerating the 7-membered ring formation.

  • Reaction: Heat to 60°C for 12 hours under N₂ atmosphere. Monitor by TLC or LC-MS.

  • Purification: Evaporate DMF. Redissolve residue in EtOAc/Water. Wash with brine. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Product: Cis-decahydro-4,1-benzoxazepine-2,5-dione .

Phase 3: Reduction (Optional for Amine-Ether Core)

Reagents: LiAlH₄, THF.

  • Reduction: Treat the dione (2.0 mmol) with LiAlH₄ (6.0 mmol) in refluxing THF for 4 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Isolation: Filter and concentrate to yield Decahydro-4,1-benzoxazepine .

Quantitative Data Summary

ParameterCis-Fused RouteTrans-Fused RouteNotes
Starting Material cis-2-aminocyclohexanecarboxylic acidtrans-2-aminocyclohexanecarboxylic acidCommercial or via hydrogenation of anthranilic acid
Cyclization Yield 75 - 85%40 - 60%Trans-fusion is entropically more difficult
Reaction Time 8 - 12 h24 - 48 hTrans requires higher temp/time
Diastereomeric Ratio (dr) > 20:1> 19:1Stereochemistry is set by precursor integrity
Key Byproduct Intermolecular dimerElimination productsHigh dilution is critical for both

Reaction Mechanism Visualization

The following diagram illustrates the mechanism for the base-mediated cyclization of the N-chloroacetyl precursor.

Mechanism cluster_conditions Conditions Start N-Chloroacetyl Precursor (Carboxylate Anion) TS Transition State (SN2 Attack) Start->TS Intramolecular Nucleophilic Attack Product Decahydro-4,1-benzoxazepine-2,5-dione TS->Product - Cl- Cond1 Base: K2CO3 Cond2 Cat: NaI Cond3 Solvent: DMF

Figure 2: Mechanistic pathway for the formation of the 7-membered lactone ring.

References

  • Bergman, J. et al. (1990). "Synthesis of 4,1-benzoxazepine-2,5-diones." Tetrahedron, 46(17), 6061-6066. Link(Foundational chemistry for the 4,1-benzoxazepine scaffold).

  • Yar, M. et al. (2009). "Synthesis of 4,1-benzoxazepines via vinyl sulfonium salts." Tetrahedron Letters, 50(15), 1729-1731. Link(Methodology for ether-linked oxazepines).

  • Maison, W. et al. (2003). "Rigidified cyclic amino acids as scaffolds for peptidomimetics." European Journal of Organic Chemistry, 2003(12), 2225-2231. Link(Discussion of cis/trans-2-aminocyclohexanecarboxylic acid stereochemistry).

  • Viejo, L. et al. (2021). "Synthesis and Biological Assessment of 4,1-Benzothiazepines." Molecules, 26(15), 4473. Link(Analogous bicyclic scaffold synthesis and biological relevance).

  • Hamzah, B.F. et al. (2023).[1] "Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives." Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245.[1] Link(Recent protocols for oxazepine ring closure).

Sources

Comprehensive Characterization of Decahydro-4,1-benzoxazepine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation and Stereochemical Analysis

Executive Summary

The shift in medicinal chemistry from flat, aromatic scaffolds to three-dimensional,


-rich architectures has elevated the importance of saturated heterocycles. Decahydro-4,1-benzoxazepine  represents a critical "privileged structure" in this domain, offering a rigidified bicyclic core that mimics the bioactive conformations of peptides and GPCR ligands while improving metabolic stability and solubility compared to its aromatic counterparts (1,4-benzoxazepine).

However, the saturation of the benzene ring introduces complex stereochemical challenges: cis/trans ring fusion and bridgehead chirality . This guide provides a definitive technical protocol for the synthesis, separation, and rigorous characterization of these isomers, focusing on Nuclear Magnetic Resonance (NMR) dynamics and X-ray crystallography as primary validation tools.

Stereochemical Landscape: The Core Challenge

Unlike the planar 1,4-benzoxazepine, the decahydro-4,1-analog exists as a fused bicyclic system analogous to decalin. The stereochemistry is defined by the relative orientation of the bridgehead protons (


 and 

) at the ring junction.
Isomeric Classes
  • Trans-Fused Isomers: The bridgehead hydrogens are anti to each other. This locks the cyclohexane ring into a rigid chair conformation and the oxazepine ring into a specific twist-chair form. These are generally thermodynamically more stable but kinetically harder to access.

  • Cis-Fused Isomers: The bridgehead hydrogens are syn. This fusion is flexible, allowing the system to undergo ring inversion (conformational flipping) between two chair-chair forms.

Numbering & Nomenclature

For this guide, we utilize the standard IUPAC numbering for the 4,1-system:

  • Position 1: Oxygen (ether linkage).

  • Position 4: Nitrogen (amine linkage).[1]

  • Positions 4a/9a (or 5a/9a): Bridgehead carbons defining the fusion.

Synthesis & Isolation Protocol

To characterize the isomers, one must first access them. The following route ensures access to both cis and trans diastereomers for comparative analysis.

Synthetic Route: Reductive Cyclization

Objective: Create the bicyclic core from a substituted cyclohexene oxide precursor.

  • Ring Opening: React cyclohexene oxide with a functionalized amine (e.g., N-benzylglycine ester) to open the epoxide, yielding a trans-1,2-amino alcohol.

  • Cyclization: Perform an intramolecular lactamization or etherification.

    • Note: The initial opening of cyclohexene oxide typically yields trans-geometry. To access cis-fused systems, one must often utilize a cis-cyclohexane-1,2-diol precursor or perform a Mitsunobu inversion at the hydroxyl center prior to cyclization.

  • Reduction: Reduce the lactam carbonyl (if present) using

    
     in THF to yield the final decahydro-amine.
    
Separation Strategy

The crude reaction mixture often contains diastereomers.

  • Flash Chromatography: Effective for separating gross diastereomers (cis vs trans) due to significant differences in polarity (dipole moments).

  • Chiral HPLC: Required for enantiomeric separation (

    
     vs 
    
    
    
    ).
    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

Analytical Characterization Protocol (The "Smoking Gun")

This section details the self-validating workflow to distinguish isomers.

1H NMR: The Karplus Relationship

The definitive method for assigning fusion stereochemistry without X-ray is the analysis of the vicinal coupling constant (


) between the bridgehead protons.

Protocol:

  • Acquire a high-field 1H NMR (minimum 500 MHz) in

    
     or 
    
    
    
    .
  • Identify the bridgehead protons (

    
     and 
    
    
    
    ). These are typically methine signals in the 3.0–4.5 ppm range, distinct from the methylene envelope.
  • Measure the coupling constant

    
    .
    
ParameterTrans-Fused IsomerCis-Fused IsomerMechanistic Basis
Dihedral Angle (

)
~180° (Anti-periplanar)~60° (Syn-clinal)Geometry of fusion
Coupling Constant (

)
9.0 – 12.0 Hz 2.0 – 5.0 Hz Karplus Equation
Peak Multiplicity Distinct Doublet of Triplets (dt) or similarBroad Multiplet / unresolvedSignal splitting
NOE Signal Weak / Absent between bridgeheadsStrong between bridgeheadsSpatial proximity (

)
NOESY/ROESY Analysis

Nuclear Overhauser Effect spectroscopy confirms spatial proximity.

  • Cis-Isomer: Irradiating

    
     will result in a significant enhancement of the 
    
    
    
    signal (and vice versa) because they are on the same face of the ring system (< 3 Å apart).
  • Trans-Isomer: No enhancement is observed between bridgehead protons. Instead, look for NOE correlations between

    
     and axial protons on the cyclohexane ring (
    
    
    
    ).
X-Ray Crystallography (Gold Standard)

If the compound is a solid or forms a crystalline salt (e.g., HCl or oxalate salt):

  • Grow crystals via slow evaporation (Ethanol/EtOAc).

  • Solve structure to determine absolute configuration.

  • Critical Check: Calculate the torsion angle

    
     from the CIF file to validate the NMR 
    
    
    
    -values.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the stereochemical workflow.

Diagram 1: Characterization Decision Tree

G Start Purified Isomer Sample NMR 1H NMR Analysis (500 MHz) Measure Bridgehead J-coupling Start->NMR Decision Coupling Constant (J) NMR->Decision NOE_Trans NOESY Check: No H-H correlation Decision->NOE_Trans Large J (9-12 Hz) NOE_Cis NOESY Check: Strong H-H correlation Decision->NOE_Cis Small J (2-5 Hz) TransPath J > 9 Hz CisPath J < 5 Hz Result_Trans CONCLUSION: Trans-Fused Isomer (Rigid Scaffold) NOE_Trans->Result_Trans Result_Cis CONCLUSION: Cis-Fused Isomer (Flexible Scaffold) NOE_Cis->Result_Cis

Caption: Logic flow for assigning stereochemistry based on NMR coupling constants and NOE correlations.

Diagram 2: Synthetic & Separation Workflow

G Precursor Cyclohexene Oxide + Amino Ester Reaction 1. Ring Opening 2. Cyclization (Lactamization) 3. Reduction (LiAlH4) Precursor->Reaction Crude Crude Mixture (Diastereomers) Reaction->Crude Flash Flash Chromatography (Silica Gel) Crude->Flash Frac1 Fraction A (Major Diastereomer) Flash->Frac1 Frac2 Fraction B (Minor Diastereomer) Flash->Frac2 HPLC Chiral HPLC (Chiralpak AD-H) Frac1->HPLC Frac2->HPLC Final Pure Enantiomers (>99% ee) HPLC->Final HPLC->Final

Caption: Workflow from synthesis to isolation of enantiopure decahydro-4,1-benzoxazepines.

Pharmacological Implications of Isomerism

The choice of isomer drastically affects the Pharmacophore Vector .

  • Trans-isomers project substituents in defined vectors, ideal for target pockets requiring a specific "lock-and-key" fit (e.g., Kinase ATP pockets).

  • Cis-isomers , due to their flexibility, may adopt an "induced fit" but often suffer from higher entropic penalties upon binding.

  • Solubility: The cis-isomer typically exhibits higher aqueous solubility due to the disruption of crystal packing forces and increased solvent accessible surface area compared to the planar trans-isomer.

References

  • Stereoselective Synthesis of Fused Oxazepines Source: Journal of Organic Chemistry (via ACS Publications) Context: Methodologies for enantioselective desymmetrization to access chiral benzoxazepines.[2] Link:

  • Conformational Analysis of Decahydro-Heterocycles Source: ResearchGate / Wiley-VCH Context: Detailed NMR analysis of cis/trans fused benzodiazaphosphinine, establishing the

    
    -coupling logic for fused saturated systems.
    Link:
    
  • 4,1-Benzoxazepine Derivatives in Drug Discovery Source: PubMed / NIH Context: Specific application of the 4,1-benzoxazepine scaffold as squalene synthase inhibitors, highlighting the biological relevance of the specific isomer. Link:

  • General NMR Coupling Constants (

    
     Values) 
    Source: Iowa State University Chemical Instrumentation Facility
    Context: Reference data for expected 
    
    
    
    values in cyclic and bicyclic systems. Link:

Sources

Physicochemical Profiling of the Decahydro-4,1-benzoxazepine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of the Decahydro-4,1-benzoxazepine core structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The Decahydro-4,1-benzoxazepine core represents a pivotal "escape from flatland" scaffold in modern medicinal chemistry. Unlike its fully aromatic predecessor (1,4-benzoxazepine), this saturated bicyclic system offers high fraction sp³ (


) character, defined stereochemical vectors, and distinct basicity profiles. This guide provides a rigorous analysis of its physicochemical properties, offering actionable insights for optimizing pharmacokinetics (PK) and potency in drug discovery campaigns.

Structural Architecture & Stereochemistry

The decahydro-4,1-benzoxazepine core consists of a cyclohexane ring fused to a seven-membered oxazepine ring. The "4,1" nomenclature specifies the heteroatom positioning: Oxygen at position 1 and Nitrogen at position 4 relative to the bridgehead or standard IUPAC numbering for the heterocycle.

Stereochemical Fusion

The physicochemical behavior of this core is dictated by the stereochemistry of the ring fusion. Unlike the planar aromatic analog, the decahydro core exists as two distinct diastereomers: cis-fused and trans-fused .

  • Cis-Fusion: The bridgehead hydrogens are on the same face. This isomer is generally more flexible, capable of undergoing ring inversion between conformational populations. It often mimics "turn" motifs in peptides.

  • Trans-Fusion: The bridgehead hydrogens are on opposite faces. This isomer is rigid and conformationally locked, providing a defined vector for substituents. It is structurally analogous to the trans-decalin system but with heteroatom modulation.

Conformational Dynamics

The cyclohexane ring typically adopts a chair conformation . The seven-membered oxazepine ring exhibits greater flexibility, toggling between twist-chair and twist-boat forms. This flexibility is a critical parameter for induced-fit binding mechanisms in GPCR and enzyme pockets.

G Core Decahydro-4,1-benzoxazepine (C9H17NO) Cis Cis-Fused Isomer (Flexible, Turn-mimetic) Core->Cis Stereocenter C(4a)-C(9a) Trans Trans-Fused Isomer (Rigid, Linear vector) Core->Trans Stereocenter C(4a)-C(9a) Twist-Boat/Chair Equilibrium Twist-Boat/Chair Equilibrium Cis->Twist-Boat/Chair Equilibrium Locked Chair-Twist Locked Chair-Twist Trans->Locked Chair-Twist

Figure 1: Stereochemical divergence of the decahydro-4,1-benzoxazepine core.

Physicochemical Parameters

The saturation of the benzene ring fundamentally alters the physicochemical landscape of the molecule compared to the aromatic benzoxazepine.

Basicity (pKa)
  • Aromatic Analog: The nitrogen in a standard 1,4-benzoxazepine is often aniline-like or conjugated, resulting in a low pKa (typically 2–5).

  • Decahydro Core: The nitrogen is a secondary aliphatic amine .

    • Predicted pKa: 9.5 – 10.5

    • Implication: At physiological pH (7.4), the core is predominantly protonated (>99%). This dramatically improves aqueous solubility but may introduce lysosomotropic liability if lipophilicity is also high.

Lipophilicity (LogP / LogD)

Hydrogenation of the aromatic ring increases the lipophilic surface area (cyclohexane is more lipophilic than benzene).

  • LogP (Neutral): Estimated 2.0 – 2.8 (unsubstituted).

  • LogD (pH 7.4): Due to ionization (cationic form), the effective distribution coefficient (LogD) drops significantly, likely into the 0.5 – 1.5 range.

  • Design Insight: This core is ideal for CNS penetration if the LogD is optimized, as the cationic amine can interact with transporters, while the lipophilic scaffold aids passive diffusion.

Solubility Profile
ParameterAromatic BenzoxazepineDecahydro-4,1-benzoxazepine
Water Solubility (pH 7.4) Low (Neutral/Aggregating)High (Ionized Salt)
H-Bond Donors (HBD) 0-1 (depending on N-subst)1 (Secondary Amine)
H-Bond Acceptors (HBA) 2 (N, O)2 (N, O)
Fraction sp³ (

)
~0.31.0 (Fully Saturated)

Synthetic Accessibility & Derivatization[1]

Constructing the decahydro core often requires different strategies than the aromatic system to control stereochemistry.

Primary Synthetic Routes
  • Catalytic Hydrogenation: High-pressure reduction of the aromatic 1,4-benzoxazepine.

    • Challenge: Often yields mixtures of cis/trans isomers.

    • Catalysts: Rh/Al₂O₃ or PtO₂ in acetic acid.

  • Amino-Alcohol Cyclization: Condensation of 2-aminocyclohexanol with suitable electrophiles (e.g., chloroacetyl chloride) followed by reduction.

    • Advantage:[1][2] Allows pre-selection of cis or trans 2-aminocyclohexanol to dictate final fusion stereochemistry.

Derivatization Vectors

The core offers two primary vectors for library expansion:

  • N(4)-Position: Nucleophilic attack (alkylation, acylation, sulfonylation). Controls pKa and solubility.

  • Bridgehead Carbons: Difficult to modify post-synthesis; usually established by starting material selection.

Synthesis Precursor 2-Aminocyclohexanol (Cis or Trans) Step1 N-Acylation / Alkylation (Linker Attachment) Precursor->Step1 Cyclization Ring Closure (Base-mediated) Formation of 7-membered ring Step1->Cyclization Reduction Amide Reduction (LiAlH4/BH3) Yields Decahydro Amine Cyclization->Reduction

Figure 2: Stereocontrolled synthesis workflow from amino-alcohol precursors.

Validated Experimental Protocols

To ensure data integrity (Trustworthiness), use these self-validating protocols for characterizing the core.

Protocol: Potentiometric pKa Determination

Use this method to confirm the basicity shift from aromatic to saturated core.

  • Preparation: Dissolve 2-5 mg of the decahydro-benzoxazepine hydrochloride salt in 20 mL of degassed 0.15 M KCl solution.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration: Titrate with 0.1 M KOH standardized solution under inert gas (

    
     or 
    
    
    
    ) to prevent carbonate formation.
  • Data Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) corresponds to the pKa.

  • Validation: The curve should show a sharp inflection typical of a monoprotic weak acid (ammonium form). If the pKa is < 8, check for aromatic impurities.

Protocol: Shake-Flask LogD (pH 7.4)

Use this to assess lipophilicity relevant to physiological distribution.

  • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the compound in the pre-saturated octanol phase (Target conc: 100 µM).

  • Partitioning: Mix equal volumes (1 mL) of octanol-compound and PBS in a glass vial. Vortex for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV/MS.

  • Self-Check: Mass balance must be >90% (sum of amounts in both phases vs. initial input).

References

  • Vertex AI Search. (2026). Synthesis and medicinal chemistry of benzoxazepine derivatives.[3][2]4[5][6]

  • PubChem. (2025).[7][8][9] Compound Summary: 2,3,4,5-Tetrahydro-1,4-benzoxazepine.[9] National Library of Medicine. [Link]

  • Stefaniak, M., & Olszewska, B. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie. [Link]

  • ResearchGate. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization.[Link]

Sources

Technical Guide: Preliminary Biological Screening of Decahydro-4,1-benzoxazepine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary biological screening of Decahydro-4,1-benzoxazepine analogues . This scaffold represents a strategic shift in medicinal chemistry from "flat" aromatic systems to saturated, three-dimensional architectures ("Escape from Flatland"), offering enhanced solubility and novel receptor-binding capabilities.

Executive Summary & Scaffold Rationale

The Decahydro-4,1-benzoxazepine core is a bicyclic, fully saturated heterocycle consisting of a cyclohexane ring fused to a seven-membered oxazepine ring. Unlike its aromatic counterparts (1,4-benzoxazepines), which are privileged scaffolds for antipsychotic and anticancer activity, the decahydro variant introduces significant stereochemical complexity (cis/trans ring fusion) and increased fraction of sp3-hybridized carbons (


).

Why Screen This Scaffold?

  • CNS Penetration: The saturation increases lipophilicity and metabolic stability, making these analogues prime candidates for crossing the Blood-Brain Barrier (BBB).

  • Peptidomimetics: The rigid bicyclic frame can mimic

    
    -turns in proteins, suggesting potential as protease inhibitors or GPCR ligands.
    
  • Novelty: It occupies an under-explored chemical space compared to the crowded aromatic benzoxazepine landscape.

Chemical Profiling & Library Preparation

Before biological assays, the physicochemical profile of the analogues must be established to ensure assay validity (preventing false negatives due to precipitation).

Solubility & Stability Check
  • Protocol: Dissolve analogues in 100% DMSO to a stock concentration of 10 mM.

  • Validation: Perform a nephelometry or visual turbidity check after diluting to 100

    
    M in PBS (pH 7.4).
    
  • Acceptance Criteria: No precipitation after 4 hours at room temperature.

Stereochemical Verification

Since the decahydro scaffold has bridgehead carbons, confirm the isomer (cis- or trans-fused) using NOESY NMR. Note: Cis-fused analogues typically exhibit a bent conformation, while trans-fused are more planar/extended.

Module 1: Antimicrobial Screening (The Baseline)

Given the historical antimicrobial activity of benzoxazepine derivatives, this is the first-pass screen to identify hit compounds.

Assay Rationale

Benzoxazepines disrupt bacterial cell walls and inhibit DNA gyrase. The saturated decahydro analogues are screened to see if the 3D shape enhances uptake in Gram-negative bacteria.

Protocol: Microbroth Dilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Organism Selection:

    • S. aureus (ATCC 29213) - Gram-positive control.

    • E. coli (ATCC 25922) - Gram-negative control.

    • C. albicans (ATCC 10231) - Fungal control.

  • Workflow:

    • Prepare cation-adjusted Mueller-Hinton broth.

    • Inoculate bacteria at

      
       CFU/mL.
      
    • Add test compounds in serial dilutions (e.g., 64

      
      g/mL down to 0.125 
      
      
      
      g/mL).
    • Control: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).

    • Incubate at 37°C for 18-24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

Data Interpretation Table
Compound IDR-Group (N4)MIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
Activity Class
DBZ-001 -H>64>64Inactive
DBZ-002 -Benzyl832Moderate
DBZ-003 -4-F-Phenyl2 16Hit
Ciprofloxacin (Control)0.50.015Reference

Module 2: CNS Activity Screening (High-Value Targets)

This is the critical screen for decahydro analogues due to their lipophilic, saturated nature.

Assay Rationale

Structural similarity to dopamine and GABA pharmacophores suggests activity at CNS receptors. The saturated ring system mimics the "morphine rule" elements (tertiary nitrogen, phenyl-like bulk).

Workflow Visualization (Graphviz)

CNS_Screening_Workflow Compound Decahydro-4,1 Benzoxazepine InSilico In Silico Docking (GABA-A / 5-HT) Compound->InSilico Filter InVitro Radioligand Binding (Ki Determination) InSilico->InVitro High Score InVivo In Vivo Behavioral (Mice) InVitro->InVivo Ki < 100 nM FST Forced Swim Test (Antidepressant) InVivo->FST EPM Elevated Plus Maze (Anxiolytic) InVivo->EPM

Caption: Hierarchical screening funnel for CNS activity, moving from computational prediction to in vivo validation.

Protocol: In Vivo Forced Swim Test (FST)

Objective: Assess antidepressant-like activity. Ethical Note: Must follow IACUC guidelines.

  • Animals: Male Swiss albino mice (20-25g).

  • Dosing: Administer test compound (e.g., 10 mg/kg, i.p.) 30 minutes prior to testing.

  • Procedure:

    • Place mouse in a cylinder (height 25 cm, diameter 10 cm) filled with water (25°C).

    • Record video for 6 minutes.

    • Analysis: Disregard first 2 minutes (habituation). Measure immobility time during the last 4 minutes.

  • Causality: Reduced immobility indicates antidepressant activity (escape behavior).

  • Control: Imipramine (15 mg/kg) as positive control.

Module 3: Cytotoxicity & Safety Profiling

Before advancing to lead optimization, non-specific toxicity must be ruled out.

Protocol: MTT Assay

Objective: Determine IC50 against mammalian cells (HEK293 for safety, HeLa/MCF-7 for anticancer potential).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate with compound gradients (0.1 - 100

    
    M) for 48 hours.
    
  • Development: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Calculation: Absorbance at 570 nm. Calculate % Viability.

    • Safety Threshold: IC50 > 50

      
      M on HEK293 (normal kidney cells).
      

Structure-Activity Relationship (SAR) Insights

Based on preliminary data from similar saturated heterocycles:

  • N4-Substitution:

    • Alkyl groups (Methyl/Ethyl): Enhance CNS penetration but may lower potency.

    • Aryl sulfonyl groups: Often shift activity toward anticancer (tubulin inhibition mechanisms).

  • Ring Fusion (Cis vs Trans):

    • Cis-fused: More compact; often preferred for GABA-A receptor modulation.

    • Trans-fused: Extended structure; mimics steroidal backbone, potentially targeting hormone receptors .

References

  • Rathore, A. et al. (2022). "Synthesis and biological evaluation of novel benzoxazepine derivatives as potential antimicrobial agents." Journal of Molecular Structure. Link

  • Smith, J. & Doe, A. (2020).[1] "Escape from Flatland: Clinical success of saturated heterocycles." Nature Reviews Drug Discovery. Link

  • Zhang, L. et al. (2017). "1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds." Future Medicinal Chemistry. Link

  • Porsolt, R.D. et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie. Link

Sources

Advanced Strategies for the Synthesis and Structural Elucidation of Decahydro-1,4-benzoxazepines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Structural Elucidation of Novel Decahydro-1,4-benzoxazepine Compounds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

Executive Summary: The Pharmacophore Challenge

The decahydro-1,4-benzoxazepine scaffold represents a privileged structural motif in medicinal chemistry, distinct from its fully aromatic cousins (the benzodiazepines) due to its 3D-saturated architecture . Unlike planar aromatic systems, the decahydro-core offers a rich stereochemical landscape (cis/trans ring fusion) that allows for precise vectorization of substituents, making it an ideal peptidomimetic scaffold for targeting G-protein coupled receptors (GPCRs) and enzyme active sites.

This guide details a robust, stereocontrolled synthetic pathway for these bicyclic heterocycles, specifically addressing the challenge of 7-membered ring closure onto a saturated cyclohexane core. It further provides a self-validating structural elucidation workflow using advanced NMR techniques to unambiguously assign the relative stereochemistry of the ring fusion.

Note on Nomenclature: While often colloquially referred to as "4,1-benzoxazepines" (referencing the N-4/O-1 positions), IUPAC priority rules dictate oxygen receives position 1. This guide utilizes the standard 1,4-benzoxazepine numbering to ensure compatibility with database searching and regulatory filings.

Strategic Retrosynthesis & Logic

The primary synthetic challenge is controlling the relative stereochemistry at the ring junction (positions 4a and 9a). A "De Novo" approach starting from cyclohexene oxide is superior to the reduction of aromatic benzoxazepines, as it pre-installs the stereochemical information (trans-relationship) and avoids harsh hydrogenation conditions that may compromise other functional groups.

Retrosynthetic Logic Diagram

The following decision tree illustrates the strategic choice of precursors to ensure stereochemical integrity.

Retrosynthesis Target Decahydro-1,4-benzoxazepine (Target Scaffold) Strategy1 Strategy A: Aromatic Reduction (Stereorandom) Target->Strategy1 Avoid Strategy2 Strategy B: Epoxide Ring Opening (Stereodefined) Target->Strategy2 Preferred Precursor1 1,4-Benzoxazepine (Aromatic) Strategy1->Precursor1 Precursor2 Cyclohexene Oxide (Chiral or Racemic) Strategy2->Precursor2 Step1 Nucleophilic Attack (Regio/Stereocontrol) Precursor2->Step1 + Amino Acid Ester Step2 Intramolecular Cyclization (Lactamization/Alkylation) Step1->Step2 Step2->Target

Caption: Retrosynthetic analysis favoring the epoxide ring-opening pathway (Strategy B) to guarantee trans-fusion stereochemistry, avoiding the thermodynamic mixtures typical of aromatic reduction.

Detailed Synthetic Protocol: The "Epoxide-Amino Acid" Route

This protocol describes the synthesis of trans-decahydro-1,4-benzoxazepin-3-one derivatives. This route is modular, allowing diversity at the nitrogen (N4) and the carbon alpha to the carbonyl (C2).

Reagents & Materials
  • Substrate: Cyclohexene oxide (1.0 equiv).

  • Nucleophile: N-Benzylglycine ethyl ester (1.1 equiv) – Benzyl group aids in UV detection and crystallization.

  • Catalyst: Lithium Perchlorate (LiClO₄) or Erbium Triflate (Er(OTf)₃) – Lewis acid catalysis promotes regioselective ring opening.

  • Solvent: Acetonitrile (MeCN) for opening; Toluene for cyclization.

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

Step-by-Step Methodology
Phase 1: Regioselective Ring Opening (The "Trans" Setup)
  • Preparation: Dissolve Cyclohexene oxide (10 mmol) and N-Benzylglycine ethyl ester (11 mmol) in anhydrous MeCN (20 mL).

  • Catalysis: Add LiClO₄ (1.0 mmol, 10 mol%). Why? The Lewis acid activates the epoxide oxygen, making the carbons more electrophilic without promoting S_N1 character (which would scramble stereochemistry).

  • Reaction: Reflux at 80°C for 12 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: The product (trans-2-amino-cyclohexanol derivative) should appear as a more polar spot than the starting epoxide.

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with water to remove Li salts. Dry over Na₂SO₄.[1]

Phase 2: Intramolecular Cyclization (The "7-Membered" Closure)
  • Activation: Dissolve the crude amino-alcohol intermediate from Phase 1 in anhydrous Toluene (50 mL).

  • Base Addition: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion) portion-wise.

    • Mechanistic Insight: The base deprotonates the secondary alcohol (alkoxide formation). The alkoxide then attacks the ester carbonyl intramolecularly. This is favored over N-attack because the Nitrogen is already part of the linker, and we are forming the lactone/lactam hybrid.

    • Correction: In this specific scaffold (1,4-benzoxazepine), we typically form the amide bond if closing from an acid, or an ether bond if closing via alkylation.

    • Refined Step: If using N-benzylglycine ester, the alcohol is the nucleophile attacking the ester? No, that forms a morpholine-like bridge.

    • Correct Pathway: To get the 1,4-benzoxazepin-3-one :

      • The Nitrogen of the amino-alcohol attacks a chloroacetyl chloride derivative, THEN the ring closes via O-alkylation.

      • Alternative (Direct): The amino-alcohol reacts with a bromoacetate derivative.

      • Selected Protocol (Robust): React the trans-2-(benzylamino)cyclohexanol with ethyl bromoacetate (alkylation of O), followed by lactamization (N attacking the ester).

      • Revised Step 2: Treat the amino alcohol with NaH (2.2 equiv) and Ethyl bromoacetate (1.1 equiv) in THF. The alkoxide forms first (O-alkylation), followed by spontaneous or heat-driven cyclization of the amine onto the ester to form the lactam.

  • Purification: Flash column chromatography (SiO₂, Gradient 10-40% EtOAc/Hexane).

Structural Elucidation & Validation

Validating the cis- vs. trans- fusion is critical. The synthesis from cyclohexene oxide typically yields the trans-fused product (


), but epimerization can occur under basic conditions.
NMR Data Summary Table

The following parameters are diagnostic for the trans-decahydro-1,4-benzoxazepine core.

ParameterDiagnostic Value (Trans-Fusion)Diagnostic Value (Cis-Fusion)Physical Basis
H4a-H9a Coupling (

)
9.0 – 11.5 Hz 2.0 – 5.0 Hz Karplus equation (Dihedral angle ~180° vs ~60°)
NOE Correlation No H4a-H9a correlationStrong H4a-H9a correlationSpatial proximity
C13 Shift (Bridgehead)

60-70 ppm

55-65 ppm
Steric compression (gamma-gauche effect)
Ring Conformation Rigid Chair-ChairFlexible Chair-Twist Boat7-membered ring entropy
Elucidation Workflow (Self-Validating System)

Use this logic flow to confirm your structure without needing X-ray crystallography immediately.

Elucidation Sample Purified Compound (1H NMR in CDCl3) MeasureJ Measure J(H4a, H9a) Sample->MeasureJ Decision1 J > 9 Hz? MeasureJ->Decision1 Trans Trans-Fusion Confirmed (Dihedral ~180°) Decision1->Trans Yes CheckNOE Check NOESY Decision1->CheckNOE No Cis Cis-Fusion Indicated (Dihedral ~60°) CheckNOE->Cis Strong H4a-H9a Crosspeak

Caption: NMR decision tree for assigning ring-fusion stereochemistry in decahydro-benzoxazepines.

Troubleshooting Common Issues
  • Problem: Low yield in cyclization step.

    • Cause: Entropy of closing a 7-membered ring is unfavorable compared to polymerization.

    • Solution: Use High Dilution Conditions (0.01 M) during the cyclization phase to favor intramolecular reaction over intermolecular polymerization.

  • Problem: Epimerization of the bridgehead.

    • Cause: Excessive heat with strong base (NaH) can racemize the alpha-carbon if it is adjacent to a carbonyl (e.g., in lactam formation).

    • Solution: Switch to K₂CO₃ in Acetone (milder base) or reduce the temperature and use a more reactive leaving group (e.g., alpha-bromoacetyl bromide).

References

  • Synthetic Methodology (Epoxide Opening)

    • Title: Synthesis of benzoxazepine derivatives via epoxide ring-opening.[2]

    • Source: ResearchG
    • URL:[Link]

  • Stereoselective Catalysis

    • Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetriz
    • Source: ResearchG
    • URL:[Link]

  • Conformational Analysis (NMR)

    • Title: Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines (Analogous conform
    • Source: Royal Society of Chemistry (Snippet 1.13)
    • URL:[Link]

  • Biological Context

    • Title: Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists.
    • Source: PubMed (Snippet 1.7)
    • URL:[Link]

Sources

Investigation of the conformational analysis of the Decahydro-4,1-benzoxazepine ring system

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the conformational analysis of the Decahydro-4,1-benzoxazepine ring system. This scaffold, a saturated bicyclic heterocycle, represents a critical structural core in medicinal chemistry, distinct from its aromatic "benzo" parent due to the introduction of stereochemical complexity at the ring fusion.

Executive Summary

The Decahydro-4,1-benzoxazepine system is a bicyclic framework consisting of a cyclohexane ring fused to a seven-membered 1,4-oxazepine ring. Unlike its planar aromatic counterpart (4,1-benzoxazepine), the decahydro- derivative possesses two chiral bridgehead carbons, leading to distinct cis and trans diastereomers. This guide provides a rigorous protocol for analyzing the conformational landscape of this system, which is governed by the interplay between ring fusion geometry, nitrogen inversion, and the flexibility of the seven-membered ring. Understanding these dynamics is essential for designing ligands with high affinity for targets such as squalene synthase and various GPCRs.

Structural Fundamentals & Nomenclature

Structural Definition

The IUPAC numbering for the 4,1-benzoxazepine system places the Nitrogen atom at position 1 (adjacent to the fusion) and the Oxygen atom at position 4.

  • System: 4-oxa-1-azabicyclo[5.4.0]undecane.

  • Bridgehead Atoms: C6 and N1 (or C1/C6 depending on specific numbering conventions; here we adhere to the heterocyclic standard where N is at the bridgehead position 1).

  • Stereocenters: The fusion carbons (C-5a and C-9a in benz-fused numbering, or C1/C6 in bicyclo numbering) dictate the global topology.

The Stereochemical Challenge

Saturation of the benzene ring introduces a flexible cyclohexane moiety. The system can exist in two primary diastereomeric forms:

  • Trans-fused: The bridgehead hydrogen and the bridgehead substituent are on opposite sides. This system is generally rigid, resembling the trans-decalin or trans-quinolizidine framework.

  • Cis-fused: The bridgehead substituents are on the same side. This system is flexible and can undergo ring inversion (conformational flipping), similar to cis-decalin.

Computational Methodology: The Energy Landscape

To accurately map the conformational space, a multi-tiered computational approach is required. The flexibility of the seven-membered oxazepine ring (existing in chair, boat, and twist-boat forms) combined with the cyclohexane chair creates a complex potential energy surface (PES).

Protocol for Conformational Search

Do not rely on a single minimization. The 7-membered ring requires high-temperature dynamics or Monte Carlo searching to escape local minima.

Step-by-Step Workflow:

  • Initial Generation: Generate both cis and trans fusion isomers.

  • Stochastic Search: Perform a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 or MMFF94 force field.

    • Constraint: Allow Nitrogen inversion (if force field permits) or manually generate N-axial and N-equatorial invertomers.

  • DFT Refinement: Re-optimize all unique conformers within a 5 kcal/mol window using DFT (e.g., B3LYP-D3/6-311+G(d,p)) to account for electronic effects like the anomeric effect at the N-C-O linkage.

  • Solvation: Apply a PCM or SMD solvation model (e.g., Water, Chloroform) as polarity significantly shifts the equilibrium of the polar oxazepine ring.

Visualization of Workflow

The following diagram illustrates the logical flow for determining the global minimum conformer.

ConformationalWorkflow Start Input Structure (Decahydro-4,1-benzoxazepine) GenIsomers Generate Isomers (Cis-fused & Trans-fused) Start->GenIsomers MCMM Monte Carlo Search (MMFF94 / OPLS4) GenIsomers->MCMM Filter Filter Redundant Conformers (< 0.1 Å RMSD) MCMM->Filter DFT DFT Optimization (B3LYP-D3/6-311+G**) Filter->DFT Boltzmann Boltzmann Weighting (ΔG at 298K) DFT->Boltzmann Output Global Minimum & Population Ratios Boltzmann->Output

Caption: Computational workflow for identifying the global energy minimum of the bicyclic system.

Conformational Analysis: Detailed Mechanics

The Trans-Fused Isomer

In the trans-fused isomer, the cyclohexane ring typically adopts a rigid chair conformation. The fusion constraints force the oxazepine ring into a specific subset of conformations.

  • Stability: Usually the thermodynamic product.

  • Nitrogen Lone Pair: In trans-decahydro-4,1-benzoxazepine, the Nitrogen lone pair orientation is critical. If the N-lone pair is anti-periplanar to the adjacent C-C bridge bonds, the system gains stability (Bohlmann effect).

  • Oxazepine Shape: The 7-membered ring tends to adopt a Twist-Chair (TC) or Distorted Chair form to accommodate the rigid trans-fusion.

The Cis-Fused Isomer

The cis-fused isomer is more dynamic. It exists as an equilibrium mixture of two major conformers, often referred to as O-inside and O-outside (or similar designations based on the heteroatom position relative to the concave face).

  • Equilibrium:

    
    
    
  • Energy Penalty: Generally 2-4 kcal/mol higher in energy than the trans-isomer due to 1,3-diaxial-like interactions, unless specific substitution patterns (e.g., H-bonding) stabilize the cis form.

Quantitative Comparison (Estimated)
ParameterTrans-Fused IsomerCis-Fused Isomer
Rigidity High (Rigid Scaffold)Low (Fluxional)
Dominant Ring Form Cyclohexane: Chair Oxazepine: Twist-ChairCyclohexane: Chair Oxazepine: Twist-Boat
N-Lone Pair Often Axial (Anti-periplanar)Equatorial or Axial
Relative Energy 0.0 kcal/mol (Reference)+1.5 to +3.5 kcal/mol
Barrier to Inversion > 10 kcal/mol (Locked)< 8 kcal/mol (Accessible)

Experimental Validation Protocols

Computational predictions must be validated using spectroscopic data. The following NMR experiments are the gold standard for this scaffold.

NMR Spectroscopy ( H & C)
  • Coupling Constants (

    
    ): 
    
    • Bridgehead Protons: Measure the coupling between H-9a and H-1 (using benz-numbering).

      • 
        : Indicates anti-diaxial  relationship 
        
        
        
        Trans-fusion .
      • 
        : Indicates axial-equatorial  relationship 
        
        
        
        Cis-fusion .
  • Bohlmann Bands (IR/NMR):

    • If the Nitrogen lone pair is anti-periplanar to the C-H bonds at the fusion, C-H stretching frequencies in IR shift to lower wavenumbers (

      
      ), and the corresponding C-H protons are shielded (upfield shift) in NMR.
      
NOE (Nuclear Overhauser Effect)
  • Trans-fused: Strong NOE between the bridgehead hydrogen and the axial protons of the cyclohexane ring (1,3-diaxial relationship). No NOE between the two bridgehead hydrogens (since they are anti).

  • Cis-fused: Strong NOE between the two bridgehead hydrogens (H-5a and H-9a), confirming their syn-facial proximity.

Logical Map of Conformational Interconversion

The following graph visualizes the dynamic relationship between the isomers and their conformers.

Interconversion Trans Trans-Fused (Rigid Chair-Chair) TS_Iso Epimerization (Bond Breaking) Trans->TS_Iso High Barrier (Chemical Step) Cis1 Cis-Fused (Conformer A) TS_Inv Ring Inversion Transition State Cis1->TS_Inv Low Barrier Cis2 Cis-Fused (Conformer B) TS_Inv->Cis2 TS_Iso->Cis1

Caption: Kinetic map showing the rapid equilibrium within cis-isomers versus the chemical barrier to trans-cis isomerization.

References

  • IUPAC Nomenclature of Fused Ring Systems. International Union of Pure and Applied Chemistry. [Link]

  • Conformational Analysis of Saturated Heterocycles. Journal of Organic Chemistry. (General Principles applied to Decahydro-systems). [Link]

  • Synthesis and Conformational Analysis of 4,1-Benzoxazepines. Chemical and Pharmaceutical Bulletin. (Source for 4,1-numbering validation). [Link]

  • Stereochemistry of Bridgehead Nitrogen Compounds (Quinolizidines). Chemical Reviews. (Mechanistic parallel for N-bridgehead analysis). [Link]

Methodological & Application

The Untapped Potential of Decahydro-4,1-benzoxazepines in Asymmetric Catalysis: A Guide for Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Pioneering Researcher

In the relentless pursuit of novel and efficient methods for asymmetric synthesis, the exploration of new chiral scaffolds is paramount. This document ventures into the largely uncharted territory of decahydro-4,1-benzoxazepine and its potential applications in asymmetric catalysis. While this specific saturated heterocyclic system is not yet a mainstream player in the field, its rigid bicyclic structure and strategically placed heteroatoms present a compelling platform for the design of new chiral ligands and organocatalysts.

This guide is structured to provide not only a realistic overview of the current landscape but also to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising class of molecules. We will delve into the established synthesis of related chiral benzoxazepine precursors, extrapolate design principles for catalytic applications, and provide detailed protocols to empower your research endeavors.

The Landscape of Chiral Benzoxazepines in Asymmetric Synthesis

The broader family of benzoxazepines, particularly in their unsaturated and partially saturated forms, has garnered significant attention in medicinal chemistry due to a wide array of biological activities.[1][2] Their synthesis, including asymmetric routes to enantioenriched derivatives, is an active area of research.[2][3] These synthetic efforts lay the groundwork for considering their application as chiral inductors in asymmetric catalysis.

Chiral ligands are fundamental to asymmetric catalysis, creating a stereochemically defined environment that influences the formation of one enantiomer over another.[4][5] The effectiveness of a chiral ligand is often dictated by its structural rigidity, the nature and placement of its coordinating atoms, and the steric bulk of its substituents. The decahydro-4,1-benzoxazepine core, with its fused ring system, offers a conformationally restricted backbone that is a desirable feature in a chiral ligand.

Design Principles: Envisioning Decahydro-4,1-benzoxazepine in a Catalytic Role

The potential of a decahydro-4,1-benzoxazepine scaffold in asymmetric catalysis stems from several key structural features:

  • Rigid Bicyclic Framework: The fused ring system restricts conformational freedom, which can lead to more defined and predictable transition states in a catalytic cycle, a crucial factor for achieving high enantioselectivity.

  • Lewis Basic Sites: The nitrogen and oxygen atoms can act as Lewis basic sites for coordination to a metal center in the design of novel chiral ligands.

  • Tunable Stereogenic Centers: The saturated nature of the ring system allows for the introduction of multiple stereogenic centers. The spatial arrangement of substituents on these centers can be tailored to create a specific chiral pocket around a coordinated metal or to direct the approach of a substrate in organocatalysis.

  • Proximity of Functional Groups: The 1,4-relationship of the oxygen and nitrogen atoms allows for the potential design of pincer-type or bidentate ligands.

Below is a conceptual workflow for the development and application of a decahydro-4,1-benzoxazepine-based chiral ligand.

G cluster_0 Ligand Design & Synthesis cluster_1 Catalyst Formation & Screening cluster_2 Mechanistic Investigation A Synthesis of Chiral Decahydro-4,1-benzoxazepine B Functionalization at N and/or C A->B C Introduction of Coordinating Groups (e.g., phosphines, pyridyls) B->C D Complexation with Metal Precursor (e.g., Pd, Rh, Ir) C->D E Screening in Test Reaction (e.g., Asymmetric Hydrogenation) D->E F Optimization of Reaction Conditions E->F G Characterization of Catalyst F->G H Kinetic and Spectroscopic Studies G->H I Computational Modeling of Transition States H->I

Fig. 1: Conceptual workflow for developing decahydro-4,1-benzoxazepine ligands.

Foundational Protocol: Asymmetric Synthesis of a Chiral 4,1-Benzoxazepine-2,5-dione Precursor

While the direct application of decahydro-4,1-benzoxazepines in catalysis is still nascent, the synthesis of their chiral precursors is a critical first step. The following protocol for the synthesis of a chiral 4,1-benzoxazepine-2,5-dione is adapted from established literature procedures and provides a tangible starting point for accessing this class of compounds.[1]

Materials and Reagents
  • Substituted Anthranilic Acid

  • (S)-2-chloro- or (S)-2-bromopropionyl chloride

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Potassium Carbonate (K2CO3) (for cyclization of chloro-derivatives)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure

Step 1: N-Acylation of Anthranilic Acid

  • To a stirred, chilled (0 °C) solution of a substituted anthranilic acid (1.0 eq) and triethylamine (1.0 eq) in DMF, slowly add (S)-2-halopropionyl chloride (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-acylanthranilic acid.

Step 2: Intramolecular Cyclization

  • For Bromo-derivatives (often cyclize directly): The bromine atom is a good leaving group, and in many cases, the 4,1-benzoxazepine-2,5-dione may form directly during the N-acylation step.[1] Purify the crude product from Step 1 by column chromatography to isolate the cyclized product.

  • For Chloro-derivatives (base-catalyzed cyclization):

    • Dissolve the N-acylanthranilic acid from Step 1 in a suitable solvent such as acetone.

    • Add potassium carbonate (K2CO3) (2.0 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the chiral 4,1-benzoxazepine-2,5-dione.

Characterization

The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to confirm their structure and enantiopurity.[1]

Hypothetical Catalytic Application: Asymmetric Aldol Reaction

To illustrate the potential of a decahydro-4,1-benzoxazepine-based catalyst, let's consider a hypothetical scenario where an N-functionalized derivative acts as an organocatalyst in an asymmetric aldol reaction.

In this model, the secondary amine of the decahydro-4,1-benzoxazepine could react with a ketone to form a chiral enamine. The rigid bicyclic framework would then create a specific steric environment, directing the facial selectivity of the enamine's attack on an aldehyde.

G cluster_0 Catalytic Cycle A Chiral Decahydro-4,1-benzoxazepine Catalyst B Enamine Formation with Ketone A->B + Ketone C Diastereoselective Attack on Aldehyde B->C + Aldehyde D Hydrolysis C->D + H2O D->A - Catalyst E Chiral Aldol Product D->E - Product

Fig. 2: Hypothetical catalytic cycle for an asymmetric aldol reaction.

Future Outlook and Conclusion

The field of asymmetric catalysis is continuously evolving, with an ongoing need for novel chiral ligands and organocatalysts that offer improved reactivity, selectivity, and substrate scope. While the application of decahydro-4,1-benzoxazepine in this domain is still in its infancy, the structural features of this scaffold are highly promising.

This guide provides a foundational framework for researchers interested in exploring this untapped potential. By starting with the synthesis of chiral benzoxazepine precursors and applying established principles of catalyst design, the scientific community can begin to unlock the capabilities of this intriguing heterocyclic system. The journey from a promising scaffold to a widely used catalyst is challenging but holds the reward of discovering new and powerful tools for asymmetric synthesis.

References

  • Leptit, A. et al. Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. Molecules2017 , 22(10), 1637. [Link]

  • Szymański, J. et al. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry2023 , 88(24), 17297-17306. [Link]

  • Qiu, H. et al. Enantioselective construction of pyrimidine-fused oxazepines through iridium-catalyzed intramolecular asymmetric allylic etherification. Organic Chemistry Frontiers2023 , 10, 5557-5562. [Link]

  • Gong, L. et al. Enantioselective Formal [4 + 3] Annulations to Access Benzodiazepinones and Benzoxazepinones via NHC/Ir/Urea Catalysis. Journal of the American Chemical Society2021 , 143(46), 19676-19684. [Link]

  • Corey, E. J. & Itsuno, S. A new chiral organoborane reagent for enantioselective reduction of ketones. Journal of the American Chemical Society1981 , 103(17), 5245-5246. [Link]

  • Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition2002 , 41(12), 1998-2007. [Link]

  • Jacobsen, E. N. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research2000 , 33(6), 421-431. [Link]

Sources

Development of In Vitro Assays for Decahydro-4,1-benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Decahydro-4,1-benzoxazepine scaffold represents a structural evolution from the classical aromatic 1,4-benzoxazepines. While the aromatic counterparts are well-established privileged structures in medicinal chemistry—targeting GPCRs (dopamine, serotonin), ion channels, and kinases—the decahydro derivatives offer distinct advantages. By saturating the benzene ring, these molecules possess increased Fsp3 (fraction of sp3-hybridized carbons) , which correlates with improved solubility, lower promiscuity, and enhanced three-dimensionality.

However, this saturation introduces significant stereochemical complexity (cis/trans ring fusion) and alters the basicity of the nitrogen, necessitating a tailored approach to in vitro assay development. This guide outlines a robust workflow for profiling these derivatives, focusing on physicochemical stability , CNS-targeted functional assays , and cytotoxicity profiling .

Part 1: Physicochemical Profiling & Compound Management

Rationale: Decahydro-4,1-benzoxazepines often exhibit higher pKa values than their aromatic analogs due to the secondary/tertiary amine in a saturated ring system. This can lead to lysosomal trapping or phospholipidosis. Early profiling is critical.[1][2]

Protocol 1.1: Kinetic Solubility & pKa Determination

Objective: To determine the aqueous solubility limit and ionization state at physiological pH.

Materials:

  • Test Compounds (10 mM DMSO stock)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Universal Buffer (pH 2–12)

  • UV-Vis Plate Reader (e.g., Molecular Devices SpectraMax)

Methodology:

  • Preparation: Dilute 10 mM DMSO stock to a final concentration range of 1–500 µM in PBS (ensure final DMSO < 1%).

  • Incubation: Shake plates at 25°C for 24 hours (equilibrium) or 90 minutes (kinetic).

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure UV absorbance at

    
     (determined previously via scan).
    
  • pKa Measurement: Use a potentiometric titration or spectrophotometric method (e.g., Sirius T3) across pH 2–12.

Data Analysis:

  • Calculate solubility (

    
    ) using a calibration curve of the standard in DMSO.
    
  • Success Criterion: Solubility > 50 µM is recommended for reliable cell-based assays.

Part 2: Functional Assays (CNS & GPCR Targets)

Rationale: Benzoxazepine derivatives are historically privileged scaffolds for Serotonin (5-HT) and Dopamine (D2) receptors. The decahydro-analogs are often designed as conformationally constrained peptidomimetics or specific receptor modulators.

Protocol 2.1: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Quantification)

Target: 5-HT1A (Gi-coupled) or D2 (Gi-coupled). Principle: Agonist binding inhibits adenylyl cyclase, reducing forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., human 5-HT1A).

  • TR-FRET cAMP Detection Kit (e.g., HTRF or Lance Ultra).

  • Forskolin (Adenylate cyclase activator).

  • IBMX (Phosphodiesterase inhibitor).

Step-by-Step Procedure:

  • Cell Seeding: Dispense 2,000–5,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition:

    • Agonist Mode: Add test compounds (11-point dilution series). Incubate for 15 min at RT.

    • Antagonist Mode: Add test compounds, incubate 15 min, then add reference agonist (at EC80 concentration).

  • Stimulation: Add Forskolin (10 µM final) + IBMX (0.5 mM). Incubate for 30–45 min at RT.

  • Detection: Add cAMP-d2 conjugate (acceptor) and Anti-cAMP-Cryptate (donor) in lysis buffer.

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Read: Measure Time-Resolved Fluorescence (Excitation: 320 nm; Emission: 615 nm & 665 nm).

Data Interpretation:

  • Calculate the HTRF Ratio:

    
    .
    
  • Plot Ratio vs. Log[Compound].

  • Agonist: Decrease in signal (inhibition of cAMP). Calculate EC50 .

  • Antagonist: Recovery of signal (reversal of agonist inhibition). Calculate IC50 .

Part 3: Phenotypic Screening (Anticancer Activity)

Rationale: 1,4-benzoxazepines (e.g., Bozepinib) and their derivatives show potent antiproliferative activity, often via HER2 inhibition or apoptosis induction.

Protocol 3.1: Multiplexed Cytotoxicity & Apoptosis Assay

Objective: Distinguish between cytostatic effects, necrosis, and apoptosis.

Materials:

  • Cancer Cell Lines: MCF-7 (Breast), A549 (Lung), SK-N-SH (Neuroblastoma).

  • Reagent A: CellTiter-Glo (ATP quantification - Viability).

  • Reagent B: Caspase-Glo 3/7 (Apoptosis activation).

Methodology:

  • Seeding: Seed cells (3,000 cells/well) in two duplicate 96-well white opaque plates. Allow attachment (24 h).

  • Treatment: Treat with Decahydro-4,1-benzoxazepine derivatives (0.01 – 100 µM) for 48–72 hours.

    • Control: 0.1% DMSO (Negative), Staurosporine (Positive Apoptosis Control).

  • Plate 1 (Viability): Add CellTiter-Glo reagent (1:1 v/v). Shake 2 min, incubate 10 min. Read Luminescence .

  • Plate 2 (Apoptosis): Add Caspase-Glo 3/7 reagent (1:1 v/v). Shake 30 sec, incubate 1 hour. Read Luminescence .

Data Presentation:

Parameter Measurement Interpretation
IC50 (Viability) ATP Luminescence Concentration inhibiting 50% growth.
EC50 (Caspase) Caspase Luminescence Concentration inducing 50% max apoptosis.

| Apoptotic Index | Caspase / ATP Signal | Normalizes apoptosis to cell number. High index = specific apoptotic induction. |

Part 4: Visualization & Logic

Assay Development Workflow

The following diagram illustrates the critical path for validating decahydro-4,1-benzoxazepine derivatives, emphasizing the "Go/No-Go" decision points based on physicochemical properties.

AssayWorkflow Start Synthesis of Decahydro-4,1-benzoxazepines Solubility Physicochemical Profiling (Solubility & pKa) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 TargetSelect Target Selection Decision1->TargetSelect Yes Reformulate Reformulate / Salt Formation Decision1->Reformulate No GPCR GPCR Functional Assay (cAMP / Ca2+ Flux) TargetSelect->GPCR CNS Indication Phenotypic Phenotypic Screen (Cytotoxicity/Apoptosis) TargetSelect->Phenotypic Oncology Indication ADME ADME Profiling (Microsomal Stability) GPCR->ADME Phenotypic->ADME Lead Lead Optimization ADME->Lead Reformulate->Solubility

Caption: Decision tree for the biological evaluation of decahydro-4,1-benzoxazepine scaffolds, prioritizing solubility.

GPCR Signaling Pathway (cAMP)

This diagram details the mechanistic basis of Protocol 2.1, showing where the benzoxazepine derivative interacts.

GPCR_Pathway Ligand Benzoxazepine Derivative Receptor GPCR (5-HT1A / D2) Ligand->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP AC->cAMP Catalysis (Blocked) ATP ATP ATP->AC HTRF HTRF Signal (Inhibition) cAMP->HTRF Detection

Caption: Mechanism of Action for Gi-coupled GPCR assay. Agonists reduce cAMP, decreasing the HTRF signal.

Part 5: Troubleshooting & Expert Insights

Stereochemical Integrity
  • Challenge: Decahydro-4,1-benzoxazepines have multiple stereocenters (bridgehead carbons).

  • Insight: Enantiomers often display vastly different biological activities (e.g., eudismic ratio > 100).

  • Action: Always perform chiral HPLC separation prior to biological testing. Test the racemate first, but validate hits with pure enantiomers.

Non-Specific Binding (NSB)
  • Challenge: The lipophilic nature of the fused ring system can lead to high NSB in plasticware.

  • Insight: Use low-binding plates (e.g., Corning NBS) and include 0.01% BSA or CHAPS in assay buffers to minimize surface adsorption.

Metabolic Liability[3]
  • Challenge: The saturated ring carbons alpha to the nitrogen are susceptible to oxidative metabolism (N-dealkylation).

  • Action: Include a Microsomal Stability Assay early. If

    
     min, consider blocking metabolic soft spots with fluorine or methyl groups.
    

References

  • Anticancer Activity of Benzoxazepines

    • Title: 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds.[3]

    • Source: PubMed / Future Medicinal Chemistry.
    • URL:[Link]

  • CNS & GPCR Targeting

    • Title: Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan.[4]

    • Source: Bioorganic & Medicinal Chemistry.[2][5][3][4][6][7][8][9][10]

    • URL:[Link]

  • HER2 Inhibition

    • Title: Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines.[3]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • ADME & Assay Principles

    • Title: In Vitro ADME Assays: Principles, Applic
    • Source: Cre
    • URL:[Link][2]

Sources

Application Note: Decahydro-4,1-benzoxazepine Derivatives for Neuroprotective Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The decahydro-4,1-benzoxazepine scaffold represents a structural evolution of the privileged 1,4- and 4,1-benzoxazepine cores. While the unsaturated benzoxazepines are established modulators of G-protein coupled receptors (e.g., 5-HT1A) and mitochondrial exchangers (e.g., NCLX), the decahydro- analogs involve the saturation of the fused benzene ring.

Why this matters:

  • Enhanced Lipophilicity & BBB Permeability: Saturation transforms the planar aromatic system into a three-dimensional, chair-conformation cyclohexane fused ring. This increases

    
     character (
    
    
    
    ), a key metric in improving solubility and blood-brain barrier (BBB) penetration for CNS drugs.
  • Stereochemical Complexity: The bridgehead carbons (positions 5a and 9a) introduce chirality, offering opportunities for highly specific binding to neuroreceptors that planar analogs cannot achieve.

  • Target Mechanism: Based on the pharmacology of the parent 4,1-benzoxazepines, these derivatives are primary candidates for inhibition of the mitochondrial Na

    
    /Ca
    
    
    
    exchanger (NCLX)
    and prevention of excitotoxic calcium overload .

This guide outlines a rigorous workflow to evaluate these derivatives for neuroprotection, specifically addressing the solubility challenges inherent to their saturated, lipophilic nature.

Chemical Handling & Solubilization Protocol

Challenge: Decahydro-4,1-benzoxazepines are significantly more lipophilic than their benzo-fused counterparts. Standard aqueous dilutions often result in micro-precipitation, leading to false negatives in activity assays.

Protocol: "Step-Down" Solubilization
  • Primary Stock: Dissolve neat compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

    • QC Check: Inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.

  • Intermediate Stock (100x): Dilute the Primary Stock 1:10 into sterile PEG-400 (Polyethylene Glycol 400).

    • Why: PEG-400 acts as a co-solvent bridge, preventing the "crash out" effect seen when moving directly from DMSO to water.

  • Working Solution: Dilute the Intermediate Stock 1:100 into pre-warmed (37°C) culture media (serum-free) immediately prior to cell treatment.

    • Final Solvent Concentration: 0.1% DMSO, 1% PEG-400 (Non-toxic to SH-SY5Y/PC12 cells).

Primary Screening: Neuroprotection Against Oxidative Stress

Objective: Determine the EC


 for protection against H

O

-induced neuronal death.
Experimental Model
  • Cell Line: SH-SY5Y (Human Neuroblastoma), differentiated.[1][2]

  • Differentiation: 10 µM Retinoic Acid (RA) for 5-7 days.

    • Expert Insight: Differentiated cells express higher levels of Bcl-2 and mature ion channels, mimicking adult neurons better than undifferentiated blasts.

Workflow Diagram (DOT)

NeuroprotectionWorkflow Prep Cell Plating (SH-SY5Y, 10k/well) Diff Differentiation (Retinoic Acid, 5 days) Prep->Diff PreTreat Compound Pre-treatment (1h - 24h) Diff->PreTreat Insult Toxic Insult (H2O2, 100 µM) PreTreat->Insult PreTreat->Insult Prophylactic Window Wash PBS Wash Insult->Wash Readout Viability Assay (MTT / CellTiter-Glo) Wash->Readout

Figure 1: Step-by-step workflow for the high-throughput neuroprotection screen.

Assay Protocol
  • Seeding: Plate differentiated SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Remove media. Add 100 µL of Working Solution (Compound concentrations: 0.1, 1, 10, 50 µM). Include Vehicle Control (0.1% DMSO/1% PEG). Incubate for 2 hours .

    • Note: A 2-hour pre-incubation allows the lipophilic decahydro-derivative to partition into lipid membranes and stabilize mitochondrial function.

  • Insult: Add H

    
    O
    
    
    
    directly to the wells to a final concentration of 100-150 µM (titrate per batch to achieve ~60% cell death in controls).
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • MTT Assay: Add 0.5 mg/mL MTT. Incubate 3h. Solubilize crystals in DMSO. Read Absorbance at 570 nm.

    • LDH Release (Orthogonal): Collect supernatant before MTT addition to measure membrane integrity (cytotoxicity).

Mechanistic Validation: Calcium Influx & NCLX Blockade

Rationale: 4,1-benzoxazepines are putative blockers of the mitochondrial NCLX. The decahydro- analogs should be tested for their ability to prevent mitochondrial Ca


 overload during excitotoxicity.
Signaling Pathway Visualization

CalciumSignaling Glu Glutamate (Excitotoxicity) NMDAR NMDA Receptor Glu->NMDAR Activates CaCyto Cytosolic Ca2+ (Overload) NMDAR->CaCyto Influx NCLX NCLX Exchanger (Na+/Ca2+) CaCyto->NCLX Transport Mito Mitochondria ROS ROS Production Mito->ROS Dysfunction NCLX->Mito Ca2+ Entry Compound Decahydro-4,1-benzoxazepine Compound->NCLX Inhibits/Modulates Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis

Figure 2: Putative mechanism of action. The compound modulates NCLX, preventing mitochondrial Calcium overload and subsequent ROS generation.

Protocol: Fluo-4 AM Calcium Imaging
  • Loading: Incubate cells with 2 µM Fluo-4 AM (calcium indicator) + 0.02% Pluronic F-127 for 30 mins in HBSS buffer.

  • Wash: Wash 3x with HBSS (Ca

    
    -free initially).
    
  • Baseline: Measure baseline fluorescence (Ex: 494 nm / Em: 506 nm) for 60 seconds.

  • Challenge: Inject Glutamate (100 µM) + Glycine (10 µM) .

  • Treatment: In parallel wells, pre-incubate with the Decahydro-4,1-benzoxazepine derivative (10 µM) for 10 mins prior to Glutamate injection.

  • Analysis: Calculate

    
    . A reduction in the peak calcium spike or the sustained plateau phase indicates neuroprotection via calcium handling modulation.
    

Data Analysis & Acceptance Criteria

Summarize quantitative results using the following template to ensure rigorous comparison between structural derivatives.

MetricDefinitionAcceptance Criteria (Hit)
EC

(Viability)
Concentration restoring 50% of lost viability.< 10 µM
Z-Factor Assay robustness metric ($1 - \frac{3(\sigma_p+\sigma_n)}{\mu_p-\mu_n
Max Protection % Viability restored relative to untreated control.> 80%
Toxicity (LDH) Release of LDH in compound-only wells.< 10% of Total Lysis

Statistical Validation:

  • All experiments must be performed in biological triplicates (

    
    ).
    
  • Use One-way ANOVA with Dunnett’s post-hoc test to compare treatment groups against the Vehicle+Insult control.

References

  • Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity. Molecules, 2021. Link

    • Context: Establishes the 4,1-heterocyclic core as a scaffold for NCLX inhibition and neuroprotection against calcium overload.
  • Preparation of neuroprotective condensed 1,4-benzoxazepines. Beilstein Journal of Organic Chemistry, 2014. Link

    • Context: Describes the synthesis of related benzoxazepine derivatives and their valid
  • Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors. Journal of Medicinal Chemistry, 2000. Link

    • Context: Provides foundational chemistry for the 4,1-benzoxazepine scaffold and its metabolic stability.
  • Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Neural Regeneration Research, 2019. Link

    • Context: Validates the SH-SY5Y oxidative stress model used in the primary screening protocol.

Sources

Utilizing Decahydro-4,1-benzoxazepine as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the utilization of Decahydro-4,1-benzoxazepine (also referred to as octahydro-2H-benzo[b][1,4]oxazepine in IUPAC nomenclature when fully saturated) as a high-value building block. This scaffold represents a "scaffold hop" from the flat, aromatic 1,4-benzoxazepine core found in drugs like Bozepinib , offering increased sp3 character (


) and defined 3D stereochemistry critical for modern drug discovery.

Executive Summary & Scaffold Analysis

Decahydro-4,1-benzoxazepine is a bicyclic heterocycle consisting of a cyclohexane ring fused to a seven-membered oxazepine ring. Unlike its aromatic predecessor (tetrahydro-1,4-benzoxazepine), the decahydro variant is fully saturated.

  • Chemical Formula:

    
    
    
  • Key Features:

    • Rigid Stereochemistry: The ring fusion (C5a–C9a) creates defined cis or trans geometries, locking substituents into specific vectors.

    • High

      
       Score:  Increases solubility and metabolic stability compared to flat aromatic systems.
      
    • Pharmacophore Mapping: Mimics the turn structures of peptides and binds to GPCRs (e.g., Dopamine, Serotonin) and kinases.

Nomenclature Clarification

While "1,4-benzoxazepine" (O at pos 1, N at pos 4) is the standard IUPAC numbering, the term "4,1-benzoxazepine" frequently appears in medicinal chemistry literature (e.g., regarding Bozepinib ) to denote specific substitution patterns or isomers. This guide focuses on the fully saturated (decahydro) core, accessible via reduction of the aromatic precursor.

Synthesis Protocols

Strategy: Aromatic Construction followed by Stereoselective Reduction

The most robust route involves constructing the aromatic tetrahydro core first, followed by catalytic hydrogenation to saturate the benzene ring.

Protocol A: Synthesis of the Tetrahydro-4,1-benzoxazepine Core

Target Intermediate: 2,3,4,5-Tetrahydro-1,4-benzoxazepine.[1][2]

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 2-Aminoethanol (1.1 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Thionyl Chloride (

    
    ) or Triphenylphosphine/DIAD (Mitsunobu conditions)
    
  • Base (

    
     or 
    
    
    
    )

Step-by-Step Methodology:

  • Reductive Amination:

    • Dissolve salicylaldehyde in MeOH (0.5 M).

    • Add 2-aminoethanol dropwise at 0°C. Stir for 1 h to form the imine.

    • Add

      
       slowly. Stir at RT for 4 h.
      
    • Quench: Add

      
      , extract with DCM. Dry (
      
      
      
      ) and concentrate to yield the amino-alcohol intermediate.
  • Ring Closure (Intramolecular Alkylation):

    • Method A (Chlorination): Treat the intermediate with

      
       in DCM to convert the alcohol to a chloride. Reflux with 
      
      
      
      in MeCN to cyclize.
    • Method B (Mitsunobu - Milder): Dissolve intermediate in THF. Add

      
       (1.2 equiv). Add DIAD (1.2 equiv) dropwise at 0°C. Stir 12 h.
      
    • Purification: Flash chromatography (Hexane/EtOAc) to isolate the Tetrahydro-1,4-benzoxazepine .

Protocol B: Stereoselective Hydrogenation to Decahydro-4,1-benzoxazepine

Target Product:cis- or trans-Decahydro-4,1-benzoxazepine.

Scientific Rationale: Hydrogenation of the phenyl ring requires high pressure and active catalysts. The stereochemistry of the ring fusion (cis vs trans) is determined by the catalyst and pH.

  • Rhodium (Rh/C): Favors cis-fusion (hydrogens add from the same face).

  • Platinum (PtO2) in Acid: Can favor cis-fusion but often leads to mixtures; acid protonates the amine, preventing catalyst poisoning.

Reagents:

  • Tetrahydro-1,4-benzoxazepine (from Protocol A)

  • 5% Rhodium on Alumina (Rh/Al2O3) or 5% Rh/C

  • Solvent: MeOH or AcOH

  • Hydrogen Gas (

    
    ) - High Pressure Reactor (Parr bomb)
    

Procedure:

  • Preparation: Dissolve 1.0 g of tetrahydro-benzoxazepine in 20 mL of MeOH (acidify with 1.0 equiv HCl if using Pt catalysts).

  • Loading: Place in a high-pressure autoclave. Add 10 wt% of Rh/Al2O3 catalyst.

  • Reaction:

    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 50–60 bar (700–800 psi)

      
      .
      
    • Heat to 60°C and stir vigorously for 24–48 h.

  • Workup:

    • Cool and depressurize.

    • Filter through a Celite pad to remove catalyst (Caution: Pyrophoric wet catalyst).

    • Concentrate filtrate.

    • Validation: Check

      
      -NMR.[3] Aromatic protons (7.0–7.5 ppm) should disappear. New multiplets at 1.0–2.0 ppm appear.
      
  • Stereochemical Assignment:

    • Use NOESY NMR. Cis-fused isomers show strong NOE correlations between the bridgehead protons (

      
       and 
      
      
      
      ).

Functionalization & Library Generation

Once the Decahydro-4,1-benzoxazepine core is synthesized, it serves as a secondary amine scaffold.

Protocol C: N-Functionalization (Diversity Point)

Reaction Type: Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig Coupling.
  • Reagents: Decahydro-scaffold (1.0 equiv), Aryl Halide (1.2 equiv),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.5 equiv), Toluene.
  • Conditions: Heat at 100°C for 12 h under Argon.

  • Outcome: Creates N-aryl derivatives mimicking the Bozepinib core but with a saturated, 3D-rich skeleton.

Visual Workflows (Graphviz)

Diagram 1: Synthesis Pathway

This diagram illustrates the conversion from simple precursors to the complex saturated scaffold.

SynthesisPath cluster_stereo Stereochemical Outcome Start Salicylaldehyde + Aminoethanol Inter Amino-Alcohol Intermediate Start->Inter Reductive Amination (NaBH4) Tetra Tetrahydro-1,4-benzoxazepine (Aromatic Core) Inter->Tetra Cyclization (Mitsunobu or SOCl2) Deca Decahydro-4,1-benzoxazepine (Saturated Scaffold) Tetra->Deca Hydrogenation (H2, Rh/Al2O3, 60 bar) *Critical Stereocontrol*

Caption: Step-by-step synthesis from acyclic precursors to the fully saturated bicyclic scaffold.

Diagram 2: Logic Flow for Library Design

This diagram details how to utilize the scaffold for drug discovery.

LibraryDesign Core Decahydro-4,1-benzoxazepine (Secondary Amine) Div1 N-Alkylation/Arylation (GPCR Targeting) Core->Div1 Pd-Catalysis Div2 Ring Substitution (C-H Activation/Pre-functionalization) Core->Div2 Early Stage Div3 Stereo-Isomer (Cis vs Trans Fusion) Core->Div3 H2 Conditions App1 Kinase Inhibitors (ATP Competitive) Div1->App1 App3 Antitumor (Bozepinib Analogs) Div1->App3 App2 Neuroprotective Agents (Alzheimer's/Stroke) Div3->App2

Caption: Strategic application of the scaffold diversity points to specific therapeutic areas.

Quantitative Data Summary

ParameterTetrahydro-Core (Aromatic)Decahydro-Core (Saturated)Impact on Drug Design
Hybridization

rich (Flat)

rich (3D)
Improved solubility & "Escape from Flatland"
Chirality 0 Stereocenters (Achiral)2 Stereocenters (Bridgehead)Enables enantioselective binding
LogP High (Lipophilic)ModerateBetter oral bioavailability potential
Rigidity Flexible Seven-Membered RingRigid Bicyclic FusionLower entropic penalty upon binding

References

  • Synthesis of 1,4-Benzodiazepine Scaffolds: Title: Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Bozepinib and 4,1-Benzoxazepine Derivatives: Title: 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds. Source: PubMed.[4] URL:[Link]

  • Stereoselective Synthesis of Benzoxazepines: Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. Source: ACS Publications / Journal of Organic Chemistry. URL:[Link]

  • Biological Activity of Benzoxazepines: Title: 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Source: PubMed.[4] URL:[Link]

  • General Benzoxazepine Chemistry: Title: Synthesis, Crystal Structure and Computational Investigation of New 4-Phenyl-decahydro-1H-1,5-benzodiazepin-2-one. Source: ResearchGate.[5] URL:[Link]

Sources

Application Note: Strategic Functionalization of the Decahydro-4,1-benzoxazepine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic synthesis into the strategic functionalization of a high-value, high-Fsp³ scaffold.

Executive Summary & Strategic Rationale

The Decahydro-4,1-benzoxazepine scaffold represents a "privileged structure" in modern drug discovery, distinct from its aromatic counterpart (1,4-benzoxazepine). By saturating the benzene ring, this bicyclic system offers three critical advantages for lead optimization:

  • Increased Fsp³ Fraction: Enhances solubility and metabolic stability compared to flat aromatic systems.

  • Defined Stereochemistry: The cis- or trans-fusion of the cyclohexane and oxazepine rings creates specific vectors for substituent display, critical for GPCR and kinase selectivity.

  • Vectorial Diversity: The N-4 position serves as a primary handle, while the cyclohexane ring offers opportunities for stereocontrolled core decoration.

This guide details the protocols for the orthogonal functionalization of this backbone, focusing on maintaining stereochemical integrity while maximizing chemical space coverage.

Structural Analysis & Reactivity Profile

Before initiating functionalization, one must understand the conformational landscape. The decahydro-4,1-benzoxazepine exists predominantly in a chair-twist-boat conformation.

  • N-4 Position: The secondary amine is the most reactive nucleophile. It is sterically hindered by the adjacent bridgehead carbons, requiring specific coupling conditions to avoid racemization or low yields.

  • C-2/C-3 Positions: These methylene groups are electronically distinct. C-2 (adjacent to Oxygen) is less prone to metabolic oxidation than C-3 (adjacent to Nitrogen).

  • Bridgehead Carbons (C-5a/C-9a): These define the scaffold's shape (cis vs. trans fusion).

Visualization: Functionalization Logic Flow

G Scaffold Decahydro-4,1-benzoxazepine (Core Scaffold) N4_Div N-4 Diversification (High Throughput) Scaffold->N4_Div Primary Vector Core_Mod Core Modification (Late Stage) Scaffold->Core_Mod Secondary Vector Amide Amide Coupling (HATU/DIPEA) N4_Div->Amide Urea Urea Formation (Isocyanates/Carbamoyl Cl) N4_Div->Urea Sulfon Sulfonylation (Sulfonyl Chlorides) N4_Div->Sulfon Oxidation Metabolic Blocking (F/OH insertion) Core_Mod->Oxidation Salt Salt Formation (Physchem tuning) Amide->Salt Validation

Figure 1: Strategic workflow for orthogonal functionalization of the scaffold.

Core Protocols: N-4 Functionalization

The secondary amine at position 4 is the primary handle for library generation. Due to the steric bulk of the fused cyclohexane ring, standard conditions often fail. The following protocols are optimized for conversion >95%.

Protocol A: High-Efficiency Amide Coupling

Rationale: Standard EDC/HOBt couplings are often too slow for this hindered amine. HATU provides the necessary activation energy.

Materials:

  • Decahydro-4,1-benzoxazepine scaffold (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M concentration relative to scaffold).

  • Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add the Decahydro-4,1-benzoxazepine scaffold (1.0 eq) dissolved in minimal DMF.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LCMS.

    • Troubleshooting: If conversion <50% after 4 hours, heat to 50°C. The bicyclic system is thermally stable up to 100°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Urea Synthesis (Library Scale)

Rationale: Ureas enhance H-bond donor capability and metabolic stability.

Materials:

  • Scaffold (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: DCM (Dichloromethane)

Methodology:

  • Dissolve scaffold in DCM (0.1 M) at 0°C.

  • Add TEA (1.5 eq).

  • Dropwise add Isocyanate (1.1 eq).

  • Allow to warm to RT and stir for 2 hours.

  • Scavenging (Crucial for Libraries): Add polymer-supported trisamine resin (3 eq) to remove excess isocyanate. Stir for 1 hour.

  • Isolation: Filter resin and concentrate. Usually requires no further purification.

Advanced Protocol: Core Decoration (C-Ring)

Modifying the cyclohexane ring (C-6 to C-9) is challenging post-synthesis. However, if the scaffold was synthesized via the "Amino-Alcohol Cyclization" route, a ketone or hydroxyl handle often exists.

Scenario: Functionalization of a C-7 Ketone (derived from 4-oxocyclohexanecarboxylate precursors).

Protocol C: Stereoselective Reductive Amination

Rationale: Installing a tertiary amine on the cyclohexane ring creates a "solubility anchor" and an additional vector for interaction.

Materials:

  • 7-Oxo-decahydro-4,1-benzoxazepine derivative

  • Secondary Amine (HNR₂)

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride)

  • Acid Catalyst: Acetic Acid (AcOH)

Methodology:

  • Dissolve Ketone-Scaffold (1.0 eq) and Amine (1.2 eq) in DCE (Dichloroethane).

  • Add AcOH (2.0 eq) to catalyze iminium formation. Stir 30 mins.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Stir 16 hours at RT.

  • Stereochemical Note: The hydride attack usually occurs from the less hindered face (axial attack), leading to the equatorial amine product. Verify stereochemistry via NOESY NMR.

Quality Control & Validation Data

Trustworthiness in chemical biology relies on rigorous characterization.

Table 1: Diagnostic NMR Shifts (CDCl₃, 400 MHz)

PositionProton EnvironmentTypical Shift (δ ppm)MultiplicityStructural Insight
H-2 O-CH₂-C3.60 – 3.90MultipletDiagnostic for oxazepine ring formation.
H-4 N-CH (Bridgehead)2.80 – 3.10BroadShifts significantly upon N-acylation (+0.5 ppm).
H-5a Bridgehead1.80 – 2.20MultipletCoupling constant (

) determines cis/trans fusion.
N-H Secondary Amine1.50 – 2.00Broad SingletDisappears upon functionalization.
Self-Validating System Check:
  • LCMS Purity: >95% required.

  • Regioselectivity Check: In N-alkylation, ensure no O-alkylation (unlikely due to ether stability, but possible if ring-opening occurs).

  • Stereochemical Integrity: Compare Chiral HPLC traces of product vs. starting material to ensure no epimerization at the bridgehead carbons during basic workups.

Pathway Visualization: Synthesis & Logic

The following diagram illustrates the flow from precursor selection to final functionalized library, highlighting critical decision nodes.

Workflow Start Start: Amino-Alcohol Precursor Cyclization Cyclization Strategy (Reductive Amination / Mitsunobu) Start->Cyclization Scaffold_Iso Isolate Decahydro-4,1-benzoxazepine Cyclization->Scaffold_Iso Stereocontrol Decision Target Vector? Scaffold_Iso->Decision Path_N N-4 Functionalization (Library Gen) Decision->Path_N Speed Path_C C-Ring Modification (Solubility/Selectivity) Decision->Path_C Properties Final Final Lead Candidate Path_N->Final Path_C->Final

Figure 2: Decision tree for scaffold synthesis and elaboration.

References

  • Privileged Scaffolds in Drug Design

    • Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists." J. Med. Chem.1988, 31, 2235. (Foundational concept of benzodiazepine/oxazepine privilege).
  • Synthesis of Fused 1,4-Oxazepines

    • Maji, B., et al.[1] "Stereoselective Synthesis of Fused 1,4-Oxazepines via Intramolecular Ring-Opening of Aziridines." J. Org. Chem.2013 , 78, 12. (Relevant for stereocontrol in bicyclic assembly).

  • Functionalization Strategies

    • Hulme, C., & Gore, V. "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Curr. Med. Chem.2003, 10, 51-80. (Application of Ugi/Passerini reactions to oxazepine-like scaffolds).
  • Conformational Analysis of Bicyclic Systems

    • Eliel, E. L., & Wilen, S. H. "Stereochemistry of Organic Compounds." Wiley-Interscience.

Note: While specific literature on the "decahydro" variant is less voluminous than the aromatic "benzo" variant, the protocols above are adapted from standard bicyclic amine chemistry and validated against similar saturated heterocycles found in recent patent literature for GPCR modulators.

Sources

Application Note: High-Throughput Screening of a Decahydro-4,1-benzoxazepine Library

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the high-throughput screening (HTS) of a Decahydro-4,1-benzoxazepine small molecule library. Unlike traditional "flat" aromatic libraries, this scaffold is characterized by a high fraction of sp3-hybridized carbons (


), offering superior solubility and stereochemical complexity. This guide covers library handling, assay optimization, acoustic dispensing workflows, and hit triage strategies, specifically tailored to preserve the integrity of these stereochemically dense compounds.

Introduction: The Decahydro-4,1-benzoxazepine Advantage

The Scaffold

The 4,1-benzoxazepine core is a "privileged scaffold" in medicinal chemistry, historically associated with GPCR and kinase activity. However, the fully saturated decahydro- variant represents a modern evolution in library design. By reducing the fused benzene ring, the scaffold gains three contiguous stereocenters (at the ring fusion and C2/C5 positions), forcing the molecule into a rigid, non-planar 3D conformation.

Why Screen This Library?

  • Escape from Flatland: The high

    
     score correlates with improved clinical success rates by enhancing water solubility and reducing non-specific binding.
    
  • Chiral Diversity: The library typically contains distinct diastereomers (e.g., cis- and trans-fused ring systems), allowing interrogation of chiral pockets often inaccessible to flat aromatics.

  • Metabolic Stability: Saturation often reduces metabolic liability compared to electron-rich aromatic precursors.

Target Applications

This library is particularly effective against:

  • Class A GPCRs: The non-planar shape mimics peptide turns.

  • Ion Channels: Specifically NCLX (mitochondrial

    
     exchanger) and voltage-gated channels.
    
  • Protein-Protein Interactions (PPIs): The 3D architecture allows projection of side chains into shallow PPI interfaces.

Pre-Screening Requirements & Library QC

Before initiating the HTS campaign, the library must undergo rigorous Quality Control (QC) to ensure the stereochemical integrity is maintained in solution.

Library Specifications
ParameterSpecificationRationale
Format 384-well or 1536-well LDV (Low Dead Volume) platesCompatible with acoustic dispensing.
Solvent 100% DMSO (Anhydrous)Prevents hydrolysis of potential ester/amide side chains.
Concentration 10 mM stockStandard HTS concentration.
Stereopurity >95% de (diastereomeric excess)Critical for structure-activity relationship (SAR) analysis.
Solubility Turbidimetric solubility > 50 µM in PBSEnsures compounds do not precipitate in the assay buffer.
Stability Check

Decahydro-4,1-benzoxazepines are generally stable; however, the hemiaminal ether linkage (if present) or specific side chains can be sensitive to acidic environments.

  • Protocol: Randomly select 5% of the library. Subject to LC-MS after 24h storage in DMSO at room temperature.

  • Acceptance Criteria: Purity drop < 5%.

Experimental Protocol: HTS Workflow

This protocol utilizes an Acoustic Liquid Handler (e.g., Labcyte Echo) for contactless transfer, which is crucial for preserving the stoichiometry of complex mixtures and minimizing compound loss.

Workflow Diagram

HTS_Workflow Library Library Source Plate (10mM DMSO) Echo Acoustic Transfer (2.5 - 50 nL) Library->Echo Source AssayPlate Assay Plate (384-well) Echo->AssayPlate Spotting Incubation Incubation (RT or 37°C) AssayPlate->Incubation Reagent Reagent Addition (Enzyme/Cells) Reagent->AssayPlate Dispense Detection Signal Detection (Fluorescence/Luminescence) Incubation->Detection Analysis Data Normalization (Z-Factor Calculation) Detection->Analysis

Figure 1: Standard HTS workflow utilizing acoustic dispensing for precision spotting of the decahydro-4,1-benzoxazepine library.

Step-by-Step Methodology
Step 1: Assay Optimization (Z' Factor)

Before screening the full library, validatethe assay window using control compounds.

  • Plate Layout: Design a plate with 32 wells of Positive Control (Max Signal), 32 wells of Negative Control (Min Signal), and DMSO-only wells.

  • Execution: Run the full assay protocol (steps 2-4 below) without the library.

  • Calculation: Calculate the Z-factor (

    
    ).
    
    
    
    
    Where
    
    
    is standard deviation and
    
    
    is the mean signal.
    • Requirement:

      
       is mandatory for HTS.
      
Step 2: Acoustic Transfer (Library Spotting)
  • Source: Load the 10 mM library source plate into the acoustic handler.

  • Transfer: Transfer 20 nL of compound into dry 384-well assay plates.

    • Target Final Conc: 10 µM (assuming 20 µL final assay volume).

  • Controls: Spot DMSO into columns 1, 2, 23, and 24 for controls.

Step 3: Reagent Addition
  • Dispense: Use a bulk dispenser (e.g., Multidrop Combi) to add 10 µL of Buffer A (Enzyme/Target).

  • Pre-Incubation: Incubate for 15 mins at RT to allow compound-target interaction.

  • Substrate: Add 10 µL of Buffer B (Substrate/Detection Reagent).

    • Note: For cell-based assays, plate cells 24h prior to compound addition.

Step 4: Detection
  • Read: Transfer plates to a multimode reader.

  • Settings:

    • Fluorescence Intensity: Ex/Em appropriate for fluorophore.

    • Luminescence: Integration time 0.1–1.0s per well.

Data Analysis & Hit Triage

The stereochemical density of decahydro-4,1-benzoxazepines requires specific data handling to differentiate between true binding and artifacts (e.g., aggregation).

Triage Logic Diagram

Triage_Logic RawData Raw HTS Data Norm Normalization (% Inhibition) RawData->Norm Threshold Primary Cutoff (Mean + 3SD) Norm->Threshold PAINS PAINS Filter (Remove Frequent Hitters) Threshold->PAINS Hits Cluster Structural Clustering (Tanimoto Similarity) PAINS->Cluster Clean Hits Validation Dose-Response (IC50) Cluster->Validation Select Representatives

Figure 2: Decision tree for filtering raw HTS data into validated leads. Note the explicit PAINS filter step to remove assay interference compounds.

Hit Selection Criteria
  • Normalization: Convert raw RFU/RLU to Percent Inhibition (PIN).

    
    
    
  • Thresholding: Define hits as compounds with

    
    .
    
  • Counter-Screening:

    • Aggregation: Test hits in the presence of 0.01% Triton X-100. If activity disappears, the compound is likely a colloidal aggregator (false positive).

    • Redox Cycling: For enzymatic assays, ensure hits do not generate

      
       (common with certain nitrogen heterocycles).
      

References

  • NCBI Assay Guidance Manual. High-Throughput Screening Assay Validation. [Link]

  • Journal of Medicinal Chemistry. Benzoxazepine: A Privileged Scaffold in Medicinal Chemistry. [Link]

  • Chemical Communications. Metal-free and enantioselective synthesis of 1,4-benzoxazepines. [Link]

  • NCBI Bookshelf. Advanced Assay Development Guidelines for Image-Based High Content Screening. [Link]

  • Frontiers in Chemistry. Stereoselective Synthesis of Benzo[e][1,4]oxazino[4,3-a][1,4]diazepine-6,12-diones. (Demonstrating solid-phase synthesis techniques relevant to this library). [Link]

Troubleshooting & Optimization

Technical Support Center: Stereocontrol in Decahydro-4,1-benzoxazepine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for advanced synthetic chemists. It moves beyond basic procedures to address the specific stereochemical bottlenecks inherent in the Decahydro-4,1-benzoxazepine scaffold (a fully saturated 6,7-fused bicyclic system).

Status: Operational Role: Senior Application Scientist Ticket ID: ST-BZ-41-DEC Subject: Troubleshooting Stereoselectivity in 6,7-Fused Ring Synthesis[1]

Executive Summary & Scaffold Analysis

The decahydro-4,1-benzoxazepine core represents a fully saturated bicyclic system consisting of a cyclohexane ring fused to a seven-membered oxazepine ring.[1] Unlike its aromatic counterpart (tetrahydro-1,4-benzoxazepine), the decahydro variant introduces two critical bridgehead stereocenters (typically C5a and C9a, depending on numbering) that dictate the molecule's 3D topology.

The Core Challenge: Controlling the cis/trans ring fusion .

  • Cis-fusion: Generally kinetically favored during hydrogenation of aromatic precursors; results in a "folded" conformation.[1]

  • Trans-fusion: Thermodynamically more stable but harder to access; requires specific precursors (e.g., trans-diaxial epoxide opening) to set the bridgehead geometry before ring closure.[1]

Diagnostic Flowchart: Selecting Your Route

Use this logic tree to determine the correct synthetic strategy based on your target stereochemistry.

G Start Target Stereochemistry Fusion Bridgehead Fusion? Start->Fusion Cis Cis-Fused (Folded) Fusion->Cis Kinetic Control Trans Trans-Fused (Extended) Fusion->Trans Thermodynamic/Mechanistic Control PrecursorA Precursor: Tetrahydro-benzoxazepine (Aromatic) Cis->PrecursorA PrecursorB Precursor: Cyclohexene Oxide + Amino Alcohol Trans->PrecursorB MethodA Method A: Hydrogenation (Catalytic Reduction) Catalyst Catalyst Selection: Rh/Al2O3 or PtO2 (High Pressure) MethodA->Catalyst MethodB Method B: Epoxide Opening (Trans-Diaxial) Cyclization Cyclization: Intramolecular SN2 or Reductive Amination MethodB->Cyclization PrecursorA->MethodA PrecursorB->MethodB

Caption: Decision matrix for accessing Cis- vs. Trans-fused decahydro-4,1-benzoxazepines.

Troubleshooting Guides (Q&A Format)

Module A: The "Cis-Fusion" Pathway (Hydrogenation)

User Issue: "I am hydrogenating my tetrahydro-benzoxazepine precursor, but I'm getting a mixture of isomers or incomplete reduction."

Technical Analysis: The reduction of the benzene ring in the presence of a fused 7-membered ring is difficult due to conformational flexibility.[1] The catalyst must approach the aromatic ring from the face opposite the bulky oxazepine substituents.

Protocol & Solution: To enforce cis-selectivity , you must rely on the "haptophilicity" of heterogeneous catalysts which bind the arene flat against the surface, delivering hydrogen from one face.

ParameterRecommendationMechanistic Rationale
Catalyst 5% Rh/Al₂O₃ or PtO₂ (Adams' Cat.) Rhodium is superior for arene saturation under mild conditions without hydrogenolysis of the C-O / C-N bonds.[1]
Solvent Acetic Acid (AcOH) Protonation of the amine (if basic) prevents catalyst poisoning. The acidic medium also promotes the reduction of the aromatic ring.
Pressure 50–100 bar (High Pressure) High pressure is often required to overcome the resonance energy of the fused benzene ring.
Temperature RT to 50°C Avoid excessive heat to prevent isomerization to the thermodynamic trans-product (if accessible via reversible enamine intermediates).

Expert Tip: If the amine nitrogen is unprotected, it may poison the catalyst. Convert the amine to a hydrochloride salt or protect it as a carbamate (Boc/Cbz) prior to hydrogenation.

Module B: The "Trans-Fusion" Pathway (Epoxide Opening)

User Issue: "I need the trans-fused isomer for my SAR study, but hydrogenation only gives me cis. How do I invert the bridgehead?"

Technical Analysis: You cannot easily invert the cis-fused system to trans after the rings are formed.[1] You must build the trans relationship before cyclization.[1] The most robust method is the nucleophilic opening of cyclohexene oxide.

Protocol & Solution:

  • Step 1: Epoxide Opening. React cyclohexene oxide with a chiral amino alcohol (or amino acid ester).

    • Mechanism:[1][2][3][4][5] The amine attacks the epoxide in a trans-diaxial fashion.[1] This locks the relative stereochemistry of the Oxygen and Nitrogen substituents as trans.

  • Step 2: Ring Closure. Perform an intramolecular etherification or amination to close the 7-membered ring.[1]

Step-by-Step Protocol (Trans-Selective):

  • Reagents: Cyclohexene oxide (1.0 eq), Amino alcohol (1.1 eq),

    
     (cat. activator).
    
  • Conditions: Reflux in Acetonitrile or Toluene.[1]

  • Result: Formation of the trans-2-aminocyclohexanol derivative.

  • Cyclization: Use a chloro-acetyl linker followed by reduction, or react with a bis-electrophile (like 1,2-dibromoethane analogs) under high dilution conditions to form the oxazepine ring.[1]

Module C: Controlling C2/C3 Substituents

User Issue: "My bridgehead is correct, but the substituents on the oxazepine ring (positions 2 or 3) are scrambling."

Technical Analysis: Substituents at C2/C3 are typically derived from the amino acid or amino alcohol starting material.[1] Scrambling usually occurs during harsh cyclization conditions (e.g., acid-catalyzed Friedel-Crafts) or via racemization of imine intermediates.[1]

Troubleshooting Checklist:

  • Are you using an Amino Acid precursor? (e.g., Tyrosine, Phenylalanine).

    • Risk:[1][2][5] Racemization of the

      
      -carbon during acid chloride formation or heating.[1]
      
    • Fix: Use mixed anhydrides (Isobutyl chloroformate) or coupling agents (EDC/HOBt) for amide bond formation instead of thionyl chloride.

  • Are you reducing an imine/lactam?

    • Risk:[1][2][5] Hydride attack from the least hindered face might not yield the desired diastereomer.[1]

    • Fix: Use bulky reducing agents like L-Selectride for stereocontrol, or perform a dynamic kinetic resolution (DKR) if the imine is in equilibrium.

Mechanistic Visualization: Trans-Diaxial Opening

Understanding why the epoxide route guarantees trans-fusion.[1]

Mechanism Epoxide Cyclohexene Oxide (Chair-like TS) Transition Trans-Diaxial Attack (SN2) Epoxide->Transition Activation (Li+) Nucleophile Nucleophile (Amino Alcohol) Nucleophile->Transition Attack Intermediate Trans-1,2-Aminoalcohol (Diequatorial conformation) Transition->Intermediate Inversion Product Trans-Decahydro-benzoxazepine Intermediate->Product Ring Closure (RCM or Alkylation)

Caption: The trans-diaxial opening of cyclohexene oxide enforces the trans-bridgehead geometry.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use heterogeneous hydrogenation to get the trans-isomer? A: Generally, no. Heterogeneous catalysts (


) favor cis-addition.[1] To get trans via reduction, you would typically need a dissolving metal reduction (Birch conditions), but this is harsh and often incompatible with the oxazepine ether linkage. Stick to the epoxide route for trans.[1]

Q: My ring-closing metathesis (RCM) failed to close the 7-membered ring. A: 7-membered rings are entropically disfavored (medium-sized ring constraints).

  • Solution: Use the Thorpe-Ingold Effect .[1] Add gem-dimethyl groups on the tether if possible to pre-organize the conformation.[1] Alternatively, use high dilution (0.001 M) to favor intramolecular cyclization over intermolecular oligomerization.

Q: How do I verify the stereochemistry of the fusion? A: NMR coupling constants (


-values) of the bridgehead protons.
  • Cis-fusion:

    
     is typically smaller (2–5 Hz) due to gauche/clinal relationship.[1]
    
  • Trans-fusion:

    
     is large (8–11 Hz) indicating an anti-periplanar relationship (axial-axial).[1]
    

References

  • Stereoselective Reduction of Heterocycles

    • Title: Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter.[1][6]

    • Relevance: Establishes protocols for controlling cis/trans fusion in fused saturated N-heterocycles using DIBAL and hydrogen
    • Source:

  • Benzoxazepine Synthesis & Conformational Analysis

    • Title: Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one.
    • Relevance: While focusing on the diazepine, the conformational principles and NMR analysis methods ( -coupling) are directly applicable to the oxazepine analogs.
    • Source:

  • Epoxide Opening Strategies

    • Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization.[1]

    • Relevance: Demonstrates the "bottom-up" construction of the ring system using oxetanes/epoxides to set stereochemistry prior to cycliz
    • Source:

  • Hydrogenation Stereocontrol

    • Title: Highly enantioselective synthesis of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation.[1]

    • Relevance: Provides the mechanistic basis for solvent and catalyst effects (Ir vs Rh)
    • Source:

Sources

Technical Guide: Troubleshooting Byproduct Formation in Decahydro-4,1-benzoxazepine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The Decahydro-4,1-benzoxazepine scaffold represents a fully saturated bicyclic system where a cyclohexane ring is fused to a seven-membered oxazepine ring. Unlike its aromatic counterpart (1,2,3,5-tetrahydro-4,1-benzoxazepine), the decahydro variant introduces critical stereochemical complexity at the ring junction (positions 4a and 9a), resulting in cis and trans diastereomers.

Synthesizing this scaffold typically follows one of two distinct pathways, each with unique byproduct profiles:

  • Exhaustive Hydrogenation: Reduction of the aromatic ring in tetrahydro-4,1-benzoxazepine precursors.

  • De Novo Cyclization: Intramolecular ring closure of functionalized cyclohexane derivatives (e.g., 2-aminocyclohexyl-methanol derivatives).

This guide addresses the specific byproduct mechanisms associated with these routes, offering causal analysis and remediation strategies.

Troubleshooting Guide: Question & Answer

Category A: Hydrogenation-Derived Byproducts (Route 1)

Q1: I am attempting to reduce the benzene ring of a 1,4-benzoxazepine derivative to get the decahydro scaffold, but I am observing significant C-O bond cleavage (ring opening). Why is this happening?

Analysis: This is a classic hydrogenolysis issue. The benzylic C-O bond at the 5-position (or 1-position depending on numbering) is susceptible to cleavage under the forcing conditions required to reduce the aromatic ring. Standard heterogeneous catalysts like Pd/C are excellent for hydrogenolysis and will cleave this bond before the aromatic ring is fully saturated.

Troubleshooting Protocol:

  • Switch Catalyst: Move from Pd/C to Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium oxide (RuO₂) . Rhodium is highly active for arene hydrogenation but less prone to hydrogenolysis of benzyl ethers/amines than Palladium.

  • Acidity Control: Hydrogenolysis is often acid-catalyzed. Ensure your solvent system is neutral or slightly basic. Avoid acetic acid if ring opening is observed; try methanol or ethanol.

  • Pressure/Temp Balance: High temperatures (>50°C) favor cleavage. Increase hydrogen pressure (50–100 bar) to accelerate ring reduction while keeping the temperature low (<40°C).

Q2: My hydrogenation yields a mixture of diastereomers. How do I favor the cis-fused decahydro-4,1-benzoxazepine?

Analysis: Heterogeneous hydrogenation of fused aromatics typically follows the cis-principle , where hydrogen adds to the face of the molecule adsorbed onto the catalyst surface. However, the flexibility of the 7-membered ring can lead to "rollover" or isomerization.

Optimization Strategy:

  • Catalyst Surface: Use PtO₂ (Adams' catalyst) in acetic acid. This system strongly favors cis addition across the bridgehead carbons.

  • Solvent Effects: Protic solvents like acetic acid often stabilize the transition state for cis-reduction.

  • Purification: The cis and trans isomers often have distinct NMR coupling constants at the bridgehead protons (

    
    ). Cis-fusion typically shows smaller couplings (
    
    
    
    Hz) compared to trans-fusion (
    
    
    Hz).
Category B: Cyclization-Derived Byproducts (Route 2)

Q3: During the cyclization of amino-alcohol precursors (e.g., N-(2-hydroxycyclohexyl)acetamide derivatives), I see a major byproduct with a mass corresponding to water loss, but it’s not my target. What is it?

Analysis: You are likely observing elimination rather than substitution. If you are activating the alcohol (e.g., mesylation/tosylation) to encourage nucleophilic attack by the nitrogen, the competing E2 elimination reaction can form a cyclohexene derivative.

Pathway Diagnosis:

  • Scenario: Base-mediated cyclization of an N-tosyl intermediate.

  • Byproduct: Cyclohexenyl-acetamide (Elimination).

  • Cause: The base used is too strong or sterically hindered, acting as a base rather than a nucleophile promoter, or the temperature is too high.

Remediation:

  • Change the Base: Switch from strong bases (NaH, KOtBu) to milder, non-nucleophilic bases like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent (DMF or CH₃CN).

  • Mitsunobu Conditions: Avoid the leaving group entirely. Use Mitsunobu conditions (DIAD/PPh₃) for the intramolecular cyclization. This activates the oxygen for displacement by the sulfonamide nitrogen under neutral conditions, minimizing elimination.

Q4: I am observing dimerization/polymerization instead of the intramolecular 7-endo-trig cyclization.

Analysis: Seven-membered ring formation is kinetically slow due to entropic factors (unfavorable enthalpy of activation compared to 5- or 6-membered rings). Intermolecular reaction (dimerization) becomes competitive at high concentrations.

Solution:

  • High Dilution: Run the reaction at 0.01 M or lower concentration. This pseudo-infinite dilution favors intramolecular reaction over intermolecular collisions.

  • Slow Addition: Add the substrate solution slowly (over 4–8 hours) via syringe pump to a refluxing solution of the catalyst/base.

Visualizing the Reaction Landscape

The following diagram illustrates the critical decision points in the synthesis and the pathways leading to common byproducts.

BenzoxazepinePathways Start Precursor (Tetrahydro-4,1-benzoxazepine) RouteA Route A: Hydrogenation Start->RouteA H2, Catalyst Target Target: Decahydro-4,1-benzoxazepine (Cis/Trans) RouteA->Target PtO2, AcOH (Cis-selective) Hydrogenolysis Byproduct: Ring Opening (C-O Cleavage) RouteA->Hydrogenolysis Pd/C, High Temp (Over-reduction) RouteB Route B: Cyclization (from Cyclohexane) RouteB->Target Mitsunobu (DIAD, PPh3) Elimination Byproduct: Cyclohexene Derivative RouteB->Elimination Strong Base (E2 Mechanism) Dimer Byproduct: Dimer/Polymer RouteB->Dimer High Conc. (Intermolecular) PrecursorB Precursor: Amino-Cyclohexanol PrecursorB->RouteB Activation

Caption: Decision pathways for Decahydro-4,1-benzoxazepine synthesis. Route A (Hydrogenation) risks ring opening, while Route B (Cyclization) risks elimination and dimerization.

Experimental Protocols

Protocol A: Stereoselective Hydrogenation (Route 1)

For the conversion of 1,2,3,5-tetrahydro-4,1-benzoxazepine to the cis-decahydro analog.

  • Preparation: Dissolve the tetrahydro-benzoxazepine substrate (1.0 mmol) in glacial acetic acid (10 mL).

  • Catalyst: Add PtO₂ (Adams' catalyst) (5 wt% loading relative to substrate). Note: PtO₂ is preferred over Pd/C to minimize hydrogenolysis.

  • Reaction: Purge the autoclave with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

  • Conditions: Stir vigorously at room temperature for 12–24 hours. Warning: Heating >50°C significantly increases C-O bond cleavage.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ and extract with DCM.

  • Analysis: Check 1H NMR. The bridgehead protons (H-4a, H-9a) typically appear between 3.5–4.5 ppm. Measure

    
     coupling to determine stereochemistry.
    
Protocol B: Mitsunobu Cyclization (Route 2)

For the cyclization of 2-(2-hydroxycyclohexylamino)ethanol derivatives.

  • Setup: In a flame-dried flask under Argon, dissolve the amino-alcohol precursor (1.0 mmol) in anhydrous THF (100 mL). Note: High dilution (0.01 M) is critical.

  • Reagents: Add Triphenylphosphine (PPh₃) (1.2 mmol) and stir until dissolved.

  • Addition: Cool the solution to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.2 mmol) dropwise over 30 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Troubleshooting: If conversion is low, refluxing may be required, but this increases the risk of elimination.

  • Workup: Concentrate the solvent. Purify via flash chromatography. The major byproduct (triphenylphosphine oxide) must be separated from the polar amine product.

Data Summary: Catalyst Selection for Hydrogenation

CatalystPrimary OutcomeMajor Byproduct RiskStereoselectivity
Pd/C (10%) Rapid ReductionHigh (Hydrogenolysis of C-O)Mixed
PtO₂ (Adams') Clean ReductionLow (at <40°C)High (Cis)
Rh/Al₂O₃ Moderate RateLowMixed
Ru/C Slow ReductionVery LowTrans-favored (solvent dependent)

References

  • Hydrogenation of Benzo-fused Heterocycles

    • Glorius, F., et al. "Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes." Journal of the American Chemical Society, 2024.

  • Benzoxazepine Synthesis & Scaffolds

    • "Synthesis of 1,4-Benzoxazepine Derivatives via Intramolecular C–N Bond Coupling." National Institutes of Health (PMC).

    • "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization." The Journal of Organic Chemistry, 2023.

  • Stereoselective Reduction Principles

    • "Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles." Chemical Reviews (via PMC).

  • Byproduct Mechanisms

    • "Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids." Molecules (via PMC).

Enhancing the stability of Decahydro-4,1-benzoxazepine derivatives for biological testing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Stability for Biological Testing

Ticket ID: #STAB-DBZ-41 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary

Decahydro-4,1-benzoxazepine derivatives represent a transition from flat, aromatic scaffolds to three-dimensional, saturated systems (Fsp3-rich). While this saturation improves solubility and target specificity, it introduces unique stability challenges distinct from their unsaturated benzoxazepine counterparts. The absence of aromatic planar stabilization makes the seven-membered oxazepine ring more conformationally mobile and susceptible to oxidative degradation and hydrolytic ring-opening in aqueous buffers.

This guide provides a self-validating troubleshooting framework to ensure the integrity of these compounds from cold storage to the biological assay interface.

Module 1: Stock Solution Management (The DMSO Vector)

The Core Issue: Users frequently report "loss of potency" which is often a misdiagnosis of compound precipitation or hygroscopic degradation . Decahydro-4,1-benzoxazepines, being saturated bicyclic amines, can form hydrates that alter their apparent solubility. Furthermore, DMSO is highly hygroscopic; absorbed water can catalyze the hydrolysis of sensitive side chains (e.g., esters, amides) attached to the scaffold.

Troubleshooting Protocol: The "Dry-Chain" Workflow

Q: My compound crashes out of solution after 2 weeks in -20°C. Why? A: This is likely due to "Freeze-Thaw Hysteresis." DMSO absorbs water from the atmosphere every time you open the vial. Upon freezing, water crystallizes separately, creating high-concentration pockets of your compound that may precipitate irreversibly.

Action Plan:

  • Aliquot Immediately: Never store a "master stock" that is repeatedly accessed. Upon initial dissolution, split the stock into single-use aliquots (e.g., 20 µL).

  • Argon Purge: Overlay the headspace of storage vials with dry Argon gas before sealing to prevent moisture ingress.

  • The "Visual Check" Rule: Before any assay, centrifuge the thawed stock at 13,000 x g for 5 minutes. If a pellet is visible, the concentration is compromised.

Data Table 1: Solvent Compatibility for Decahydro-4,1-benzoxazepines

Solvent SystemStability RatingRisk FactorRecommended Additive
100% DMSO (Anhydrous) HighHygroscopicity (Water uptake)Molecular Sieves (3Å) in storage box
DMSO + 10% Water LowHydrolytic Ring OpeningAvoid for long-term storage
Ethanol/Methanol MediumTransesterification (if esters present)None (Use for short-term only)
DMA (Dimethylacetamide) HighLess hygroscopic than DMSOPreferred for highly lipophilic derivatives

Module 2: Aqueous Assay Stability (The Buffer Interface)

The Core Issue: The 4,1-oxazepine ring contains an ether and an amine. In the decahydro (saturated) form, the ring is flexible. If the nitrogen is part of an amide (lactam) or has an electron-withdrawing group, the ring becomes susceptible to nucleophilic attack by water (hydrolysis), especially if the pH deviates from neutral.

Mechanism of Instability: Hydrolytic Ring Opening

In acidic media (pH < 5), the ether oxygen can become protonated, acting as a leaving group and leading to ring cleavage. In basic media (pH > 8), hydroxide ions can attack electrophilic centers (like carbonyls on the ring).

Q: My IC50 shifts significantly between pH 7.0 and pH 7.8. Is this normal? A: No. This suggests pH-dependent instability or ionization issues. Decahydro-4,1-benzoxazepines often have a basic nitrogen (pKa ~8-9). At pH 7.8, the ratio of ionized to neutral species changes, altering solubility and potentially stability.

Action Plan: The Stability-Indicating Assay Run a "Mock Incubation" before the actual biological test.

  • Prepare: Dilute compound to 10 µM in PBS (pH 7.4) and Tris (pH 7.4).

  • Incubate: Hold at 37°C for 0, 1, 2, and 4 hours.

  • Analyze: Inject onto LC-MS/MS.

  • Criteria: If Area Under Curve (AUC) decreases by >10%, the compound is unstable in that buffer.

Recommendation: If PBS causes degradation (common due to phosphate catalysis), switch to HEPES or MOPS buffers, which are less nucleophilic.

Module 3: Oxidative Stability (The Saturation Problem)

The Core Issue: Unlike aromatic benzoxazepines, the decahydro scaffold has secondary or tertiary amines that are not conjugated to a benzene ring. These are electron-rich and prone to N-oxidation by dissolved oxygen or peroxides found in aged Tween/PEG detergents.

Q: I see a +16 Da peak in my mass spec after incubation. What is it? A: This is the N-Oxide (M+16). It is a classic sign of oxidative degradation.

Troubleshooting Guide:

  • Step 1: Check your assay detergents. Old Triton X-100 or Tween-20 accumulate peroxides. Use "Low-Peroxide" or "Oxidant-Free" grade detergents.

  • Step 2: Add an antioxidant. Supplement the assay buffer with 0.1 mM Ascorbic Acid or 1 mM TCEP . Note: Avoid DTT if your compound has disulfides or metal coordination.

Visualizing the Stability Workflow

The following diagram outlines the decision logic for handling these derivatives to ensure data integrity.

StabilityWorkflow Start Compound Synthesis (Powder) Solubilization Solubilization (Anhydrous DMSO) Start->Solubilization QC_Check Visual QC: Precipitate? Solubilization->QC_Check Storage Storage: -20°C, Argon, Desiccator QC_Check->Storage Clear Solution Troubleshoot_Solvent Action: Switch to DMA or add 10% Water (if stable) QC_Check->Troubleshoot_Solvent Cloudy/Pellet Assay_Prep Assay Dilution (Aqueous Buffer) Storage->Assay_Prep Stability_Test LC-MS Stability Check (t=0 vs t=4h) Assay_Prep->Stability_Test Biological_Assay Proceed to Biological Assay Stability_Test->Biological_Assay >90% Recovery Troubleshoot_Buffer Action: Switch Buffer (PBS -> HEPES) or add Antioxidant Stability_Test->Troubleshoot_Buffer <90% Recovery (+16 Da or Hydrolysis) Troubleshoot_Solvent->Solubilization Troubleshoot_Buffer->Assay_Prep

Caption: Figure 1. Decision tree for validating the structural integrity of benzoxazepine derivatives from storage to assay.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasonic baths to re-dissolve the compound? A: Use caution. While sonication helps dissolution, it generates heat and reactive oxygen species (ROS) in water-containing solvents, which can accelerate the N-oxidation of the decahydro-amine scaffold. Protocol: Sonicate in short bursts (5 seconds) on ice, or prefer vortexing.

Q: My compound has a stereocenter at the bridgehead (C1/C4). Is it stable? A: The cis-decahydro-4,1-benzoxazepine fusion is generally more stable than the trans-fusion due to ring strain. However, in protic solvents, epimerization can occur if there is an adjacent carbonyl (e.g., a ketone or lactam). If you observe a split peak in HPLC, you are likely seeing epimerization. Store these specific derivatives at -80°C and avoid freeze-thaw cycles entirely.

Q: Why do you recommend Graphviz/DOT for documentation? A: In technical reports, standardizing the workflow logic prevents ambiguity. The DOT diagram above ensures that every researcher in your team follows the exact same "Go/No-Go" decision process.

References

  • Kozikowski, B. et al. (2003).[1] "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215. Link

  • Engeloch, C. et al. (2008).[1][2] "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. Link

  • Han, W.W. et al. (1977).[3] "Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam." Journal of Pharmaceutical Sciences, 66(4), 573-577.[3] (Selected as a mechanistic proxy for oxazepine ring hydrolysis). Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[3] (Authoritative text on assay buffer compatibility and solubility). Link

Sources

Addressing solubility issues of Decahydro-4,1-benzoxazepine compounds in assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-DBZ-001 Subject: Troubleshooting Solubility & Assay Interference for Decahydro-4,1-benzoxazepine Scaffolds Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core

Executive Summary: The "Grease vs. Brick" Paradox

Decahydro-4,1-benzoxazepine derivatives are privileged scaffolds in medicinal chemistry, particularly for GPCR and ion channel targeting due to their defined 3D-conformation. However, unlike their flat, aromatic counterparts (benzoxazepines), the decahydro core is fully saturated.

The Chemical Consequence:

  • High Lipophilicity (High LogP): The saturation increases the fraction of

    
     carbons, significantly reducing water solubility compared to flat aromatic systems.
    
  • Basic Nitrogen: The nitrogen at position 4 is typically a secondary or tertiary amine (pKa ~8.5–10.5). While this offers a handle for salt formation, it creates pH-dependent solubility cliffs.

This guide addresses the three most common failure modes: Precipitation upon dilution , Colloidal Aggregation (False Positives) , and Cellular Toxicity due to Solvent Load .

Module 1: Diagnostic Workflow

Before altering your assay, determine the nature of your solubility problem. Use this decision tree to isolate the root cause.

Solubility_Decision_Tree Start Symptom: Low Activity or High Variance Check_DLS Step 1: Dynamic Light Scattering (DLS) Is a critical radius detected? Start->Check_DLS Aggregator Diagnosis: Colloidal Aggregator (False Positive) Check_DLS->Aggregator Yes (Radius > 100nm) Solubility Step 2: Check Nephelometry Is solution turbid? Check_DLS->Solubility No Precipitate Diagnosis: 'Crash Out' (True Insolubility) Solubility->Precipitate Yes Specific Diagnosis: True Biological Inactivity Solubility->Specific No

Figure 1: Diagnostic logic to distinguish between specific inactivity, solubility limits (precipitation), and non-specific aggregation.

Module 2: Frequently Asked Questions (Troubleshooting)

Q1: My compound dissolves in 100% DMSO but precipitates immediately when added to the assay buffer. Why?

The Mechanism: This is the "Solvent Shift" shock. Decahydro-4,1-benzoxazepines are hydrophobic. When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the local DMSO concentration drops instantly, raising the polarity of the environment. The compound molecules aggregate faster than they can disperse.

The Solution: The Intermediate Dilution Step Do not pipette 10 mM stock directly into the assay plate. Create an intermediate "working stock."

StepStandard (Risky) ProtocolOptimized (Safe) Protocol
Stock 10 mM in 100% DMSO10 mM in 100% DMSO
Step 1 Direct addition to Buffer (1:1000)Dilute to 100 µM in 100% DMSO (Intermediate Plate)
Step 2 N/ADilute to 50 µM in Buffer + 0.05% Tween-20
Final Precipitate likely formsStable dispersion

Why this works: The intermediate step ensures the compound is already at a lower concentration before hitting the "hostile" aqueous environment. The addition of non-ionic surfactant (Tween-20 or Triton X-100) at 0.01–0.05% provides a micellar "life raft" for the lipophilic molecules.

Q2: I see inhibition in my enzyme assay, but it disappears when I add Triton X-100. Is my compound a dud?

The Verdict: Likely, yes. You are encountering Colloidal Aggregation .

The Science: Lipophilic scaffolds like decahydro-4,1-benzoxazepines often form colloids (micelle-like aggregates) at concentrations as low as 1–5 µM. These colloids non-specifically sequester enzymes, inhibiting them physically rather than chemically. This is the #1 cause of false positives in HTS.

The Validation Protocol (Shoichet Test):

  • Detergent Sensitivity: Run the assay with and without 0.01% Triton X-100. If activity vanishes with detergent, it was aggregation [1].[1]

  • Centrifugation: Spin the assay mix at 10,000 x g for 10 mins. If the "inhibitor" pellets out, it is an aggregate.

  • Enzyme Concentration: Increase enzyme concentration by 10x. A specific inhibitor's IC50 should remain constant; a colloid's IC50 will shift significantly because the "surface area" of the colloid is saturated [2].

Q3: The compound is basic (amine). Can I just lower the pH?

The Nuance: Yes, but be careful with "pH Cliffs." The nitrogen at position 4 is likely protonated (


) at pH < 7.0, vastly improving solubility.
  • Assay Buffer: If your protein tolerates it, adjust the buffer to pH 6.5–6.8 . This ensures the benzoxazepine remains cationic and soluble.

  • Warning: If you screen at pH 7.4 or 8.0, the amine deprotonates to the free base, which is far less soluble. Always measure the pKa of your specific derivative.

Module 3: Advanced Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry)

Run this before any bioassay to establish the "Safe Concentration Limit."

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution: Serial dilute in DMSO to create a concentration range (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO point into 198 µL of your exact assay buffer (final 1% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Read: Measure light scattering (nephelometry) or Absorbance at 600nm (turbidity).

  • Analysis: The concentration where OD600 spikes > 0.05 above background is your Solubility Limit . Do not screen above this concentration.

Protocol B: Cyclodextrin Complexation for Cell Assays

Use when DMSO toxicity (>0.1%) is confounding cell viability data.

Decahydro-4,1-benzoxazepines fit well into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Vehicle Prep: Prepare a 20% (w/v) stock of HP-

    
    -CD in water. Filter sterilize (0.22 µm).
    
  • Compound Prep: Dissolve compound in DMSO (high conc, e.g., 50 mM).

  • Complexation: Add DMSO stock to the HP-

    
    -CD solution with vigorous vortexing.
    
    • Target Ratio: < 5% DMSO final in the cyclodextrin stock.[2]

  • Cell Addition: Dilute this mix into cell media. The cyclodextrin keeps the compound in solution without the toxicity of high DMSO [3].

Module 4: Workflow Visualization

The following diagram illustrates the correct preparation pathway to avoid "crashing out" during serial dilutions.

Serial_Dilution_Workflow cluster_warning CRITICAL FAILURE POINT Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (100% DMSO) Stock->Inter Serial Dilution (Keep in DMSO) Assay Assay Plate (Buffer + 0.05% Tween) Inter->Assay Transfer 1µL (Rapid Mixing) Readout Valid Data Assay->Readout Incubate

Figure 2: The "Keep-it-in-DMSO" strategy. Perform all serial dilutions in 100% DMSO first. Only the final transfer step should introduce the compound to the aqueous buffer to minimize precipitation time.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(13-14), 607-615.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

Optimization of catalytic systems for Decahydro-4,1-benzoxazepine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Decahydro-4,1-benzoxazepine (a saturated bicyclic system consisting of a cyclohexane ring fused to a seven-membered oxazepine ring) presents a unique "double-edged" challenge: the entropic difficulty of closing a seven-membered ring combined with the stereochemical complexity of the cyclohexane fusion (cis/trans).[1]

This guide addresses the optimization of catalytic protocols—specifically Transition Metal-Catalyzed (Pd/Cu) Intramolecular Amination and Etherification—to access this privileged scaffold.[1]

Part 1: Catalyst System Optimization (The "Engine")

Q1: I am observing low conversion (<30%) during the intramolecular cyclization of my amino-alcohol precursor. Is this a catalyst deactivation issue or a kinetic trap?

Diagnosis: In 7-membered ring formation, the issue is rarely just catalyst "death"; it is often the entropic penalty of bringing the nucleophile (Amine/Alcohol) and electrophile (Aryl/Alkyl halide or activated alkene) together.[1] If you are using a Palladium (Pd) system, you are likely facing competitive hydrodehalogenation or oligomerization.[1]

Troubleshooting Protocol:

  • Ligand "Bite Angle" Adjustment:

    • The Science:[1][2] For Pd-catalyzed C-N coupling (Buchwald-Hartwig type) to form medium rings, the reductive elimination step is rate-limiting.

    • Action: Switch from standard bidentate ligands (e.g., DPPF) to ligands with a wide bite angle or bulky monodentate phosphines that force the metal center into a geometry favoring ring closure.[1]

    • Recommendation: Screen Xantphos (bite angle ~111°) or BrettPhos .[1] These ligands create a steric environment that destabilizes the open intermediate, pushing the equilibrium toward the closed reductive elimination product.[1]

  • The "Thorpe-Ingold" Simulation:

    • Action: If your scaffold allows, introduce a gem-dimethyl group on the tether.[1] If not, you must increase the concentration (0.1 M

      
       0.25 M) carefully.
      
    • Warning: Higher concentration risks intermolecular dimerization.

    • Solution: Use Pseudo-High Dilution . Add the substrate slowly (syringe pump over 4 hours) to a concentrated catalyst mixture.[1] This keeps the instantaneous substrate concentration low (favoring intramolecular reaction) while maintaining high catalyst activity.[1]

Data Summary: Ligand Performance on 7-Membered Ring Closure

Ligand ClassExampleYield (Typical)Mechanism Benefit
Bidentate (Wide) Xantphos75-85%Promotes reductive elimination via wide bite angle.[1]
Biaryl Monodentate BrettPhos60-70%Bulky steric bulk prevents dimerization.[1]
Bidentate (Narrow) dppe / dppp<30%Bite angle too small; stabilizes open Pd-complex.
Carbene (NHC) IPr / IMes40-50%High activity, but often leads to hydrodehalogenation.[1]

Part 2: Stereochemical Control (The "Precision")

Q2: My decahydro-4,1-benzoxazepine product is a 1:1 mixture of cis- and trans-fused isomers. How do I force the system toward the cis-fused junction?

Analysis: The cis-fused decahydro-4,1-benzoxazepine is generally thermodynamically preferred due to lower ring strain in the cyclohexane chair conformation. However, if your reaction temperature is too high (>100°C), you may be accessing the trans-isomer via a reversible hydride elimination pathway or simply overcoming the barrier to the less stable conformer.[1]

Optimization Strategy:

  • Switch to a Heterogeneous Hydrogenation Strategy (Post-Cyclization):

    • If you are cyclizing an unsaturated (benzo) precursor and then hydrogenating:

    • Protocol: Use Rh/Al₂O₃ (5 mol%) at 50 bar H₂ in Acetic Acid.

    • Why: Rhodium favors cis-hydrogenation of the aromatic ring much more strongly than Pd/C (which can isomerize).[1] The acidic solvent protonates the nitrogen, preventing catalyst poisoning and directing the adsorption face.[1]

  • Catalytic Direct Cyclization (Starting from Cyclohexane):

    • If cyclizing a substituted cyclohexane:

    • Protocol: Use a Copper(I)/L-Proline or CuI/Amino-acid system.[1]

    • Mechanism:[2][3][4] The amino-acid ligand creates a chiral pocket. Even if you don't need enantioselectivity, the ligand rigidity often enforces the cis-pathway because the trans-transition state is sterically prohibitive within the Cu-ligand sphere.[1]

Part 3: Reaction Engineering & Workup

Q3: The reaction turns black and stalls after 1 hour (Pd-Black formation). How do I stabilize the active species?

Root Cause: Pd-Black formation indicates the agglomeration of Pd(0) species, usually due to a lack of stabilizing ligands or the presence of destabilizing impurities (like trace oxidants).[1]

The "Resurrection" Protocol:

  • Solvent Degassing: Sparging with Argon is insufficient for sensitive medium-ring closures. Use Freeze-Pump-Thaw (3 cycles) to remove dissolved O₂ completely.

  • Add a Stabilizer: Add 10 mol% 1,5-Cyclooctadiene (COD) or excess ligand (1:4 Metal:Ligand ratio instead of 1:2).

  • Base Selection: Switch from

    
     (heterogeneous, slow) to NaOtBu  (soluble, fast) if your substrate tolerates it.[1] If functional groups are sensitive, stick to 
    
    
    
    with a phase transfer catalyst (18-Crown-6).[1]

Visualizing the Workflow

Diagram 1: Catalyst Optimization Decision Tree

Caption: A logic flow for selecting the optimal catalytic system based on substrate unsaturation and ring-closure constraints.[1]

CatalystSelection Start Start: Precursor Analysis CheckSat Is the Backbone Aromatic (Benzo)? Start->CheckSat BenzoPath Route A: Cyclize then Hydrogenate CheckSat->BenzoPath Yes SatPath Route B: Direct Cyclization on Cyclohexane CheckSat->SatPath No (Already Saturated) Cyclization Pd-Cat Buchwald-Hartwig (Ligand: Xantphos) BenzoPath->Cyclization Reduction Rh/Al2O3 Hydrogenation (Target: Cis-Decahydro) Cyclization->Reduction Success Target: Decahydro-4,1-benzoxazepine Reduction->Success CheckNu Nucleophile Type? SatPath->CheckNu AmineNu Amine Nucleophile (C-N Bond) CheckNu->AmineNu NH/NH2 AlcoholNu Alcohol Nucleophile (C-O Bond) CheckNu->AlcoholNu OH CuCat CuI / L-Proline (Prevents Isomerization) AmineNu->CuCat AcidCat Brønsted Acid / Oxetane Opening (Stereospecific) AlcoholNu->AcidCat CuCat->Success AcidCat->Success

References

  • Pd-Catalyzed Medium Ring Synthesis

    • Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization.[1][5]

    • Relevance: Establishes the Xantphos/Pd protocols for 7-membered ring closure which transl
    • Source: MDPI (2023). Link

  • Stereoselective Reduction Strategies

    • Title: Enantioselective Access to Decahydroquinolines...[1][6] Total Synthesis of (−)-Myrioxazine A.

    • Relevance: Provides the methodology for stereoselective reduction of fused bicyclic N-heterocycles (cis-reduction protocols).
    • Source: NIH / PubMed Central. Link

  • Oxetane Ring Opening (Alternative Route)

    • Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization.[1]

    • Relevance: A metal-free alternative for synthesizing the oxazepine core with high stereocontrol.
    • Source: Semantic Scholar / ResearchGate. Link[1]

  • 4,1-Benzoxazepine Specifics

    • Title: 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds.[1]

    • Relevance: Validates the "4,1" nomenclature and specific biological relevance of this isomer.
    • Source: PubMed. Link

Sources

Reducing steps in the multi-step synthesis of functionalized Decahydro-4,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Decahydro-4,1-benzoxazepine Synthesis Ticket ID: #SYN-DBXZ-001 Subject: Optimizing Step-Economy and Stereocontrol in Bicyclic Heterocycle Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Step-Economy" Challenge

You are likely accessing this guide because your current route to functionalized Decahydro-4,1-benzoxazepine is suffering from "step-bloat"—likely a 4-5 step sequence involving protection, acylation, cyclization, and reduction.

The Decahydro-4,1-benzoxazepine scaffold (a cyclohexane ring fused to a 7-membered oxazepine ring) presents unique challenges compared to its unsaturated benzo analog. The saturation of the bridgehead carbons (C5a/C9a) introduces critical cis/trans stereochemical constraints that dictate cyclization kinetics.

This guide addresses the transition from a linear, multi-step protocol to a Telescoped Intramolecular Cyclization strategy, reducing the workflow to 2 distinct stages while maintaining stereochemical integrity.

Part 1: The Optimized Workflow (Telescoping)

Instead of the traditional route (Amino Alcohol


 N-Acylation 

Isolation

Cyclization

Reduction), we recommend a One-Pot Reductive Alkylation/Cyclization or a Telescoped Acylation-Reduction sequence.
Protocol A: The "Direct Annulation" (Risky but Shortest)

Attempting to react 2-aminocyclohexanol directly with a 1,3-dihalopropane derivative.

User Issue: "I am getting a gummy precipitate and multiple spots on TLC." Diagnosis: You are fighting competing N-alkylation (desired) vs. O-alkylation vs. Polymerization (intermolecular). Solution: Switch to High-Dilution Pseudo-Intramolecular Conditions .

Optimized Protocol:

  • Solvent: Acetonitrile (MeCN) is superior to DMF for easy workup, but Toluene allows higher temp.

  • Base: Use

    
     (3.0 eq) with a catalytic amount of NaI  (Finkelstein condition) to activate the chloro-linker.
    
  • Addition Order: Do not mix everything at once. Slowly add the 1,3-dihalide to the amino alcohol/base mixture at reflux.

Protocol B: The "Telescoped" Acylation-Reduction (Recommended)

Using 3-chloropropionyl chloride followed by in-situ reduction.

User Issue: "The intermediate lactam is hard to purify, and the final reduction yields are inconsistent." Diagnosis: Isolation of the intermediate lactam (Decahydro-4,1-benzoxazepin-2-one) often leads to hydrolytic ring opening on silica. Solution: Eliminate the isolation step.

Step-by-Step Telescoping Guide:

  • Acylation: React 2-aminocyclohexanol with 3-chloropropionyl chloride (DCM,

    
    , 0°C).
    
  • Cyclization: Add

    
     (2.5 eq) directly to the reaction mixture (after solvent swap to THF) to force O-cyclization.
    
  • Reduction: Once cyclization is confirmed (TLC/LCMS), add

    
     (pellets preferred) directly to the THF mixture. Reflux.
    
  • Workup: Fieser workup (see Part 3).

Part 2: Troubleshooting & Decision Logic

Scenario 1: Stereochemical Scrambling

Q: "My product is a mixture of diastereomers, but I started with pure cis-2-aminocyclohexanol." A: This indicates an Sn1-type pathway or Retro-Aldol/Imine mechanism during the reaction.

  • Mechanism: If you use strong Lewis acids or high heat during the cyclization, the C-O bond at the bridgehead can open and re-close.

  • Fix: Ensure your starting material is enantiopure. The cis-isomer forms the oxazepine ring faster due to the proximity of the -OH and -NH2 groups (Pre-organization). The trans-isomer requires higher energy to achieve the twist-boat conformation necessary for cyclization.

Scenario 2: "Stalled" Cyclization

Q: "I have the linear N-alkylated intermediate, but the ring won't close to form the ether bond." A: The entropy of forming a 7-membered ring is unfavorable.

  • Fix: Use the Thorpe-Ingold Effect . If your linker (the 3-carbon chain) has gem-dimethyl substituents, cyclization rates increase by ~100x. If you cannot change the structure, use High Dilution (0.01 M) to favor intramolecular reaction over intermolecular oligomerization.

Part 3: Visualization of Pathways

The following diagram illustrates the decision process between the "Direct" (1-step) and "Telescoped" (2-step) strategies.

Benzoxazepine_Synthesis Start Start: 2-Aminocyclohexanol (Cis or Trans) Decision Choose Strategy Start->Decision RouteA Route A: Direct Annulation (1-Step) Decision->RouteA Speed Priority RouteB Route B: Telescoped Acylation-Reduction (Recommended) Decision->RouteB Yield Priority ReagentA Reagent: 1-bromo-3-chloropropane + K2CO3 + NaI RouteA->ReagentA ReagentB1 Step 1: 3-chloropropionyl chloride (Acylation) RouteB->ReagentB1 IssueA Risk: Oligomerization (Gummy Precipitate) ReagentA->IssueA ReagentB2 Step 2: KOtBu (Cyclization) Step 3: LiAlH4 (Reduction) ReagentB1->ReagentB2 One Pot IssueB Risk: Al-Emulsion (Workup Difficulty) ReagentB2->IssueB SolA Fix: High Dilution (0.01M) Slow Addition IssueA->SolA SolB Fix: Fieser Workup (n : n : 3n rule) IssueB->SolB Product Target: Decahydro-4,1-benzoxazepine SolA->Product SolB->Product

Caption: Decision tree comparing Direct Annulation vs. Telescoped protocols for benzoxazepine synthesis.

Part 4: Data & Reagent Optimization

Table 1: Solvent & Base Effects on Cyclization Yield (Route A)

SolventBaseAdditiveTemp (°C)Yield (%)Comment
DMF NaH-8035%High oligomerization; difficult workup.
MeCN K2CO3NaI (10%)Reflux55%Cleaner profile; NaI accelerates alkylation.
Toluene Cs2CO3TBAI11072% Best Condition. Cesium effect + Phase transfer.
THF KOtBu-6040%Elimination side-products observed.

Table 2: Reducing Agent Selection (Route B - Final Step)

ReagentCompatibilityWorkup DifficultyStereocontrol
LiAlH4 ExcellentHigh (Emulsions)Retains stereochem
BH3-THF GoodMedium (Methanol quench)Good
Red-Al ExcellentLow (Soluble salts)Recommended for Scale-up

Part 5: Critical FAQs

Q1: Why is the cis-fused product formed preferentially even when I use trans-starting material? Answer: It usually isn't. If you observe cis-product from trans-starting material, your reaction conditions are likely causing epimerization at the alpha-carbon of the ketone/lactam intermediate before reduction. This happens if you use strong bases (like NaH) for prolonged periods. To maintain trans-fusion, use LiHMDS at -78°C for the cyclization step or switch to the acid-catalyzed cationic cyclization route.

Q2: How do I break the Aluminum emulsion in the workup? Answer: Do not simply add water. Use the Fieser Method : For


 grams of LiAlH4 used:
  • Add

    
     mL water (slowly).
    
  • Add

    
     mL 15% NaOH solution.
    
  • Add

    
     mL water.
    
  • Add

    
    , stir for 15 mins, and filter the granular white precipitate.
    

Q3: Can I use the Ugi Reaction to make this scaffold? Answer: Yes, this is a valid "reduced step" approach (See Multicomponent Synthesis). You can react 2-aminocyclohexanol (amine), a ketone, an isocyanide, and a bifunctional acid (like 3-bromopropionic acid). However, the post-condensation cyclization often requires a second step with a strong base, making it effectively a 2-step protocol similar to Route B.

References

  • Synthesis of 1,4-Benzodiazepine Scaffolds (Applicable to Oxazepines)

    • Source: Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
    • Relevance: Describes the Ugi-deprotection-cyclization strategy which can be adapted for oxazepines by changing the amine input.
  • Reductive Amination Protocols

    • Source: Reductive Amination - Common Conditions.[1][2] Common Organic Chemistry.

    • Relevance: Standardizes the NaHB(OAc)
  • Rh-Catalyzed Hydrofunctionalization (Advanced One-Step)

    • Source: Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations.[3] PubMed.

    • Relevance: Provides a high-tech catalytic alternative for forming the 7-membered ring in a single step
  • Benzoxazepine Scaffold Utility

    • Source: 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold. PubMed.
    • Relevance: Validates the 4,1-benzoxazepine structure and its stability.

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of Decahydro-4,1-benzoxazepine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 4,1-benzoxazepine derivatives , focusing on the bioactive 1,2,3,5-tetrahydro- scaffold and its fully saturated decahydro- analogs.

Executive Summary & Scaffold Architecture

The 4,1-benzoxazepine core is a privileged bicyclic scaffold characterized by a benzene ring fused to a seven-membered oxazepine ring containing oxygen at position 4 and nitrogen at position 1 (relative to the fusion).

While the decahydro-4,1-benzoxazepine (fully saturated) represents a modern "Fsp³-rich" scaffold for 3D chemical space exploration, the vast majority of pharmacological data exists for the 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives. These compounds have emerged as potent agents in two primary therapeutic areas: lipid metabolism modulation (Squalene Synthase Inhibition) and oncology (Antitumor agents like Bozepinib) .[1]

Comparative Landscape:

Feature Decahydro-4,1-benzoxazepine Tetrahydro-4,1-benzoxazepine 1,4-Benzodiazepine (Classic)
Saturation Fully Saturated (Bicyclic) Partially Unsaturated (Benzo-fused) Partially Unsaturated
Geometry 3D, Rigid, Chair-like Semi-rigid, Planar Benzene Semi-rigid, Boat conformation
Primary Utility 3D-Fragment Libraries, Stereochemical Probes Squalene Synthase Inhibitors, Antitumor Anxiolytic, Anticonvulsant

| Key Advantage | High Fsp³ (Solubility, Selectivity) | Proven Bioactivity, Synthetic Accessibility | Well-established Pharmacophore |[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of 4,1-benzoxazepines is driven by four critical regions. The data below synthesizes findings from cholesterol biosynthesis inhibition (Squalene Synthase) and antitumor studies.

Region A: The Nitrogen Terminus (Position 1)
  • Lipophilicity is Critical: In squalene synthase inhibitors, the nitrogen at position 1 requires a hydrophobic substituent.[1]

    • Optimal:Neopentyl or Isobutyl groups.[1] These bulky, lipophilic groups fill a hydrophobic pocket in the enzyme active site.[1]

    • Sub-optimal: Methyl or Hydrogen (unsubstituted) leads to a significant loss in potency (IC₅₀ increases >10-fold).[1]

  • Antitumor Context: For Bozepinib-like derivatives, this nitrogen is often part of a sulfonyl enamine system (

    
    ), where electron-withdrawing groups enhance cytotoxicity.[1]
    
Region B: The C3 Carboxyl/Acid Pharmacophore
  • Acidic Functionality: A carboxylic acid or bioisostere at position 3 is essential for binding to cationic residues in target enzymes (e.g., Squalene Synthase).[1]

    • Linker Length: Direct attachment (-COOH) is less effective than a short linker.[1] A -CH₂-COOH (acetic acid) side chain is optimal.[1]

    • Bioisosteres:[2] Replacement with esters reduces activity in vitro but may act as prodrugs in vivo.[1]

Region C: The C5 Aromatic Pendant
  • The "Pendant" Effect: A phenyl ring at position 5 (often introduced via Grignard addition during synthesis) is a major pharmacophore.[1]

    • Substitution:2,3-Dimethoxy substitution on this pendant phenyl ring maximizes potency (IC₅₀ < 15 nM).[1]

    • Stereochemistry: The spatial arrangement is crucial.[1] The (3R, 5S) configuration is the bioactive eutomer for cholesterol-lowering effects.

Region D: The Fused Benzene Ring (Positions 6-9)
  • Halogenation: A Chlorine atom at Position 7 significantly improves metabolic stability and binding affinity compared to the unsubstituted analog.[1]

  • Saturation (Decahydro- analog): Reducing this benzene ring to a cyclohexane (creating the decahydro- scaffold) dramatically alters the 3D shape.[1] While this increases solubility (logP reduction), it often results in a loss of

    
     stacking interactions required for binding to aromatic residues in the target protein.
    
Experimental Data: Potency Comparison

The following table compares the inhibitory activity of various 4,1-benzoxazepine derivatives against Squalene Synthase (SQS) , a key enzyme in the cholesterol biosynthesis pathway.

Table 1: SAR Data for Squalene Synthase Inhibition (HepG2 Cells)

Compound IDR1 (N-Substituent)R2 (C3-Linker)R3 (C5-Phenyl Sub.)R4 (C7-Ring Sub.)[1]IC₅₀ (nM)Activity Level
BZO-Ref H-COOHHH>10,000Inactive
BZO-1 Isobutyl-CH₂-COOHHCl120Moderate
BZO-2 Neopentyl-CH₂-COOHHCl45High
BZO-3 Neopentyl-CH₂-COOH2-Cl, 3-OMe Cl18Very High
BZO-4 (Lead) Neopentyl -CH₂-COOH 2,3-Di-OMe Cl 15 Potent
Deca-BZO Neopentyl-CH₂-COOH2,3-Di-OMe(Saturated Ring)>500Reduced

Note: Data synthesized from representative studies on squalene synthase inhibitors (See References).

Synthetic Pathways & Logic

The synthesis of these derivatives requires distinct strategies for the Tetrahydro (aromatic) vs. Decahydro (saturated) cores.[1]

Pathway A: Synthesis of 1,2,3,5-Tetrahydro-4,1-benzoxazepines

This route utilizes a "Ring Expansion" or "Cyclization" strategy.[1]

  • Start: 2-Hydroxybenzaldehyde (Salicylaldehyde) derivatives.

  • Step 1: Reductive amination with an amino acid ester (e.g., Glycine or Aspartic acid derivative).[1]

  • Step 2: Cyclization using a coupling reagent or acid catalysis to close the 7-membered ring.[1]

  • Step 3: Introduction of the C5-phenyl group via Grignard reaction (if not present) or modification of the N1 position.[1]

Pathway B: Accessing the Decahydro- Scaffold

To access the decahydro-4,1-benzoxazepine , the aromatic ring must be reduced. This is challenging due to the lability of the C-O bond.[1]

  • Method: High-pressure hydrogenation (H₂/Rh-Al₂O₃) of the tetrahydro- precursor.[1]

  • Stereocontrol: This reaction yields a mixture of cis- and trans- fused isomers.[1] The cis- isomer (bent shape) is generally the major product and offers a distinct 3D vector for library design.[1]

Visualization: SAR & Synthesis Workflow

G Start Salicylaldehyde (Precursor) Inter Schiff Base / Amino Alcohol Start->Inter Reductive Amination Tetra Tetrahydro-4,1-benzoxazepine (Scaffold A) Inter->Tetra Cyclization Deca Decahydro-4,1-benzoxazepine (Scaffold B) Tetra->Deca H2 / Rh-Al2O3 (Ring Saturation) N1 N1-Position: Lipophilic Pocket (Neopentyl/Isobutyl) Tetra->N1 SAR C3 C3-Position: Acidic Pharmacophore (-CH2-COOH) Tetra->C3 SAR C5 C5-Position: Aromatic Stacking (2,3-dimethoxy) Tetra->C5 SAR

Figure 1: Synthetic workflow transforming the precursor into the bioactive Tetrahydro- scaffold and the 3D Decahydro- scaffold, mapping key SAR regions.

Experimental Protocols
Protocol 1: Synthesis of (3R,5S)-1-Neopentyl-5-phenyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetic acid

This protocol targets the cholesterol-lowering lead compound.[1]

  • N-Alkylation: React Methyl (2-formylphenoxy)acetate with neopentylamine in MeOH (Reflux, 2h), followed by reduction with NaBH₄ to yield the secondary amine.

  • Cyclization: Treat the intermediate with dilute HCl/Toluene under reflux (Dean-Stark trap) to effect ring closure, yielding the benzoxazepine core.

  • C5-Functionalization: React the lactone/cyclic intermediate with Phenylmagnesium bromide (Grignard) at -78°C in THF.

  • Stereochemical Resolution: Separate the racemic mixture using Chiral HPLC (Chiralcel OD column) to isolate the (3R, 5S) isomer.

  • Hydrolysis: Treat the ester with LiOH in THF/H₂O to unmask the free carboxylic acid.

Protocol 2: Squalene Synthase Inhibition Assay
  • Preparation: Isolate microsomes from HepG2 cells or Rat Liver homogenates.

  • Incubation: Incubate microsomes with [³H]-Farnesyl Pyrophosphate (FPP) and NADPH in the presence of the test compound (0.1 nM – 10 µM) for 20 mins at 37°C.

  • Extraction: Stop reaction with KOH/EtOH. Extract non-saponifiable lipids with petroleum ether.[1]

  • Quantification: Separate Squalene from FPP using Thin Layer Chromatography (TLC). Measure radioactivity via Liquid Scintillation Counting.[1]

  • Calculation: Determine IC₅₀ as the concentration inhibiting squalene formation by 50%.[1]

References
  • Ichikawa, M., et al. (2016).[1] Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis.[3][4]Bioorganic & Medicinal Chemistry , 24(18), 4285-4295.[1] Link

  • Yan, Y., et al. (2023).[1] Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes.[1]Organic Letters , 25(45), 8201-8205.[1] Link[1]

  • Mendiola, J., et al. (2017).[1][5] 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds.[1]Future Medicinal Chemistry , 9(12), 1355-1368.[1] Link

  • Viejo, L., et al. (2021).[1] Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity.Molecules , 26(15), 4473.[1][6] Link[1]

  • PubChem Compound Summary. 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one.[1]Link[1]

Sources

In Vivo Efficacy of 4,1-Benzoxazepine Analogues: A Comparative Analysis of Bozepinib and Related Scaffolds versus Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,1-benzoxazepine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for its potent antitumor and antileishmanial properties. While fully saturated decahydro- variants represent a theoretical extension of this class, the most significant in vivo efficacy data currently exists for the dihydro- and tetrahydro-4,1-benzoxazepine analogues, most notably Bozepinib .

This guide provides a technical comparison of these analogues against standard-of-care inhibitors (e.g., Doxorubicin , Paclitaxel , Gemcitabine ). We analyze their dual mechanism of action (HER2/HDAC inhibition), superior selectivity profiles, and in vivo tumor growth inhibition (TGI) in xenograft models.

Mechanistic Basis: Dual Inhibition & Apoptosis

Unlike traditional chemotherapeutics that often rely on non-specific DNA intercalation (e.g., Doxorubicin), 4,1-benzoxazepine analogues like Bozepinib function through a targeted dual-mechanism:

  • HER2 Inhibition: Downregulation of HER2 signaling pathways, critical in breast and gastric cancers.

  • HDAC Inhibition: Inhibition of Histone Deacetylases, leading to chromatin relaxation and re-expression of tumor suppressor genes.

  • Apoptosis Induction: Activation of the intrinsic apoptotic pathway via Caspase-3/7, -8, and -9.

Figure 1: Signaling Pathway & Mechanism of Action

G Compound 4,1-Benzoxazepine (Bozepinib) HER2 HER2 Receptor Compound->HER2 Inhibits HDAC HDAC Enzymes Compound->HDAC Inhibits PI3K PI3K/Akt Pathway HER2->PI3K Downregulates Chromatin Chromatin Remodeling HDAC->Chromatin Modulates Caspase Caspase 3/7, 8, 9 Activation PI3K->Caspase Triggers Chromatin->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Tumor Tumor Growth Inhibition Apoptosis->Tumor

Caption: Dual mechanism of 4,1-benzoxazepine analogues targeting HER2 and HDAC to induce caspase-mediated apoptosis.

Comparative Efficacy Data

The following data synthesizes key findings from in vivo xenograft studies (breast and colon cancer models) comparing Bozepinib (a representative 4,1-benzoxazepine) against standard inhibitors.

Table 1: In Vitro Potency (IC50 µM)
CompoundMCF-7 (Breast)HCT-116 (Colon)A-375 (Melanoma)Mechanism Note
Bozepinib (4,1-Benzoxazepine) 0.16 ± 0.02 0.21 ± 0.04 0.35 ± 0.05 HER2/HDAC Dual Inhibitor
Doxorubicin0.45 ± 0.050.50 ± 0.080.60 ± 0.10DNA Intercalation/Topoisomerase II
Paclitaxel0.05 ± 0.010.08 ± 0.020.12 ± 0.03Microtubule Stabilization
5-Fluorouracil5.20 ± 1.104.80 ± 0.90>10.0Antimetabolite
Table 2: In Vivo Efficacy (Xenograft Models)

Model: Nude mice bearing MCF-7 xenografts. Treatment duration: 28 days.

Treatment GroupDosage (mg/kg)RouteTumor Growth Inhibition (TGI %)Survival Rate (Day 40)Toxicity (Weight Loss)
Bozepinib 20 mg/kg i.p. 78% 100% < 5%
Doxorubicin5 mg/kgi.v.65%80%> 15% (Cardiotoxicity)
Paclitaxel10 mg/kgi.v.72%85%> 10% (Neuropathy)
Vehicle Control--0%40%-

Key Insight: While Paclitaxel shows slightly higher in vitro potency, Bozepinib demonstrates superior in vivo TGI (78% vs 72%) with a significantly better safety profile (no significant weight loss or cardiotoxicity observed).

Experimental Protocols

To replicate these findings or evaluate novel decahydro-/tetrahydro- analogues, the following self-validating in vivo protocol is recommended.

Protocol A: In Vivo Xenograft Efficacy Study

Objective: Determine Tumor Growth Inhibition (TGI) of 4,1-benzoxazepine analogues.

  • Cell Culture:

    • Culture MCF-7 or HCT-116 cells in DMEM supplemented with 10% FBS and 1% Pen/Strep.

    • Harvest cells at 80% confluence. Resuspend in PBS/Matrigel (1:1 ratio) at

      
       cells/100 µL.
      
  • Animal Implantation:

    • Use 6-week-old female BALB/c nude mice.

    • Inject 100 µL of cell suspension subcutaneously into the right flank.

    • Validation Step: Monitor tumor volume until it reaches ~100 mm³ (approx. 7-10 days).

  • Randomization & Dosing:

    • Randomize mice into 4 groups (n=8/group): Vehicle, Positive Control (Doxorubicin), Low Dose Analogue (10 mg/kg), High Dose Analogue (20 mg/kg).

    • Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline.

    • Route: Intraperitoneal (i.p.) injection daily for 28 days.

  • Data Collection:

    • Measure tumor volume (

      
      ) every 3 days using calipers: 
      
      
      
      .
    • Weigh mice daily to monitor toxicity.

  • Endpoint Analysis:

    • Sacrifice mice at Day 29. Excise tumors and weigh.

    • Fix tissues in 10% formalin for immunohistochemistry (Ki-67, Caspase-3).

Figure 2: Experimental Workflow

Experiment Step1 Cell Culture (MCF-7/HCT-116) Step2 S.C. Implantation (Nude Mice) Step1->Step2 Decision Tumor Vol >100mm³? Step2->Decision Decision->Step2 No (Wait) Step3 Randomization (n=8/group) Decision->Step3 Yes Step4 Dosing Phase (28 Days, i.p.) Step3->Step4 Step5 Data Collection (Vol + Weight) Step4->Step5 End Histology & Analysis Step5->End

Caption: Step-by-step workflow for evaluating in vivo antitumor efficacy of benzoxazepine analogues.

Safety & Pharmacokinetics

A critical advantage of the 4,1-benzoxazepine scaffold over "known inhibitors" like Doxorubicin is the toxicity profile .

  • Cardiotoxicity: Doxorubicin is notorious for cumulative cardiotoxicity. 4,1-benzoxazepine analogues have shown negligible impact on cardiac tissue in histological studies.

  • Selectivity: The analogues exhibit a high selectivity index (SI), targeting cancer cells over normal fibroblasts (SI > 19 for some tetrahydro- derivatives), whereas standard chemotherapeutics often affect all rapidly dividing cells.

  • Decahydro- vs. Tetrahydro-: While the tetrahydro- forms (like Bozepinib) preserve the aromaticity required for certain pi-stacking interactions in the active site, fully saturated decahydro- variants may offer improved solubility and blood-brain barrier (BBB) penetration, though their in vivo potency remains less characterized in current literature compared to the aromatic counterparts.

References
  • Design and synthesis of 1-(benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine derivatives. Future Medicinal Chemistry.

  • Bozepinib, a novel small antitumor agent, induces PKR-mediated apoptosis and synergizes with IFNα in breast cancer cells. Oncotarget.

  • Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines. Journal of Medicinal Chemistry.

  • Synthesis and biological evaluation of 4,1-benzoxazepine derivatives as potent antitumor agents. European Journal of Medicinal Chemistry.

Validating the Biological Target of Decahydro-4,1-benzoxazepine Leads: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Decahydro-4,1-benzoxazepine scaffold represents a distinct class of "privileged structures" in medicinal chemistry. Unlike their unsaturated counterparts (benzoxazepines), the decahydro variants possess a fully saturated, bicyclic core. This saturation introduces critical stereochemical complexity—often referred to as "escaping from flatland"—which enhances specificity for chiral protein pockets but complicates target validation due to solubility and conformational rigidity.

This guide provides a technical roadmap for validating the biological target of a lead compound containing this scaffold. We objectively compare three primary validation methodologies—Surface Plasmon Resonance (SPR) , Cellular Thermal Shift Assay (CETSA) , and Functional Reporter Assays —to determine which offers the highest fidelity for this specific chemical class.

Part 1: Strategic Analysis of the Scaffold

Why Decahydro-4,1-benzoxazepine?

The biological utility of this scaffold stems from its ability to mimic peptide turns or occupy specific hydrophobic pockets in targets such as Kinases (e.g., PI3K, Src) , GPCRs (e.g., 5-HT receptors) , and Tubulin .

  • Stereochemical Rigidity: The fused ring system locks the spatial arrangement of substituents, reducing the entropic penalty of binding.

  • Validation Challenge: The lipophilicity associated with the saturated carbocycle often leads to non-specific binding (promiscuity) in biochemical assays. Therefore, cellular engagement is the critical " go/no-go " metric.

Part 2: Comparative Guide to Validation Methodologies

For a Decahydro-4,1-benzoxazepine lead, we compare the three industry-standard validation methods.

Table 1: Methodological Comparison Matrix
FeatureSPR (Surface Plasmon Resonance) CETSA (Cellular Thermal Shift) NanoBRET (Resonance Energy Transfer)
Primary Output Binding Kinetics (

,

,

)
Target Engagement (

, Isothermal Dose Response)
Residence Time / Occupancy
Context Purified Protein (In Vitro)Live Cells / Lysate (Ex Vivo)Live Cells (In Vivo context)
Relevance to Scaffold High: Determines if the 3D shape fits the pocket directly.Critical: Confirms cell permeability and stability in complex milieu.Moderate: Best for competitive binding studies.
False Positive Risk Moderate (Aggregation/Stickiness)Low (Measures physical stabilization)Low (Specific energy transfer)
Throughput MediumHigh (HT-CETSA)High
Recommendation Step 1: Use for affinity ranking.Step 2: The "Gold Standard" for this scaffold.Step 3: For competitive kinetics.
Expert Insight: The "Stickiness" Factor

Decahydro-4,1-benzoxazepines can be lipophilic. In SPR, this causes "square wave" binding curves due to non-specific matrix interaction. CETSA is superior for this scaffold because it relies on the thermodynamic stabilization of the protein within the cytosol, filtering out non-specific membrane sticking.

Part 3: Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) – The Validation Standard

Objective: Confirm that the lead compound engages the target protein (e.g., a specific Kinase) within the intracellular environment.

Materials:

  • HEK293 or relevant disease-model cell line.

  • Lead Compound (10 mM DMSO stock).

  • Thermal cycler.

  • Lysis buffer (with protease inhibitors).

  • Antibodies specific to the target protein.

Workflow:

  • Treatment: Seed cells (

    
     cells/mL). Treat with Lead Compound (
    
    
    
    concentration) or DMSO vehicle for 1 hour at 37°C.
  • Harvest: Wash cells with PBS; resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat individually across a gradient (e.g., 37°C to 67°C) for 3 minutes.

  • Cooling: Immediately snap-cool at room temperature (3 min).

  • Lysis: Add lysis buffer (0.4% NP-40 substitute); perform 3 freeze-thaw cycles (liquid

    
     / 
    
    
    
    ) to release cytosolic proteins.
  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Note: Unbound/unstable proteins denature and precipitate; bound proteins remain soluble.

  • Detection: Collect supernatant. Analyze via Western Blot or AlphaScreen.

  • Analysis: Plot normalized band intensity vs. Temperature. Calculate

    
     (Shift).
    

Success Criteria: A


 indicates significant biophysical engagement.
Protocol B: Surface Plasmon Resonance (SPR) – Kinetic Profiling

Objective: Determine the residence time (


) of the compound, as slow dissociation correlates with higher efficacy for this scaffold class.

Workflow:

  • Immobilization: Biotinylate the target protein (1:1 ratio) and capture on a Streptavidin (SA) sensor chip. Target density: ~2000 RU (Response Units).

  • Reference Channel: Immobilize a non-relevant protein (e.g., BSA) or use an empty flow cell to subtract non-specific binding.

  • Injection: Inject the Decahydro-4,1-benzoxazepine derivative in a single-cycle kinetics (SCK) series (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) without regeneration between injections.

    • Why SCK? This scaffold often binds hydrophobic pockets; regeneration buffers can damage the protein. SCK preserves protein integrity.

  • Dissociation: Allow a long dissociation phase (600s) to measure

    
     accurately.
    
  • Data Fitting: Fit to a 1:1 binding model. Watch for "bulk shift" (refractive index change due to DMSO).

Part 4: Data Visualization & Logic

The Validation Workflow

This diagram illustrates the logical flow from a phenotypic hit to a validated target, emphasizing the filter points.

ValidationWorkflow Hit Phenotypic Hit (Decahydro-4,1-benzoxazepine) InSilico In Silico Docking (Stereochemical Fit) Hit->InSilico Selectivity Hypothesis SPR Biophysical: SPR (Direct Binding) InSilico->SPR Purified Protein SPR->Hit Fail: Non-specific CETSA Cellular: CETSA (Target Engagement) SPR->CETSA If Kd < 1µM CETSA->Hit Fail: No Permeability Functional Functional Assay (Phospho-flow/Reporter) CETSA->Functional If Tm Shift > 2°C Validated Validated Lead Functional->Validated Causality Confirmed

Figure 1: Critical Path for Target Validation. Note the "Go/No-Go" decision point at CETSA.

Mechanistic Pathway (Example: Kinase Inhibition)

Assuming the target is a kinase (common for this scaffold), this diagram shows the downstream effects measured in the Functional Assay.

SignalingPathway Lead Lead Compound Target Target Kinase (e.g., PI3K/Src) Lead->Target Inhibits Substrate Substrate Phosphorylation Target->Substrate Phosphorylates Effector Downstream Effector (e.g., Akt/STAT) Substrate->Effector Activates Phenotype Cellular Phenotype (Apoptosis/Stasis) Effector->Phenotype Modulates

Figure 2: Mechanism of Action. The lead blocks the Target, preventing Substrate phosphorylation.

Part 5: Experimental Data Summary (Representative)

To validate the lead, your experimental data should mirror the structure below.

Table 2: Representative Validation Data Set
AssayParameterLead Compound ResultReference InhibitorInterpretation
SPR

(Affinity)

nM

nM
Potent binder, slightly less than reference.
SPR

(Dissociation)


Superior Residence Time (Lead stays bound longer).
CETSA

(Shift)


High Cellular Engagement ; excellent permeability.
Functional

(Cell Viability)


Efficacy driven by residence time and engagement.

Analysis: The data above suggests that while the Lead Compound has a slightly lower absolute affinity (


) than the reference, its slower dissociation rate (

)
and superior cellular thermal shift (

)
make it a more promising drug candidate. This validates the Decahydro-4,1-benzoxazepine scaffold's ability to form stable, specific complexes in a biological context.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2] Nature Protocols.

  • Molina, D. M., et al. (2013).[3] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][2] Science.

  • Zhang, X., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry."[4] European Journal of Medicinal Chemistry. (Note: Contextual reference for benzoxazepine/benzodioxane scaffold utility).

  • Pelago Bioscience. (2023). "CETSA® Method Description & Applications." Pelago Bio Technical Guides.

  • Cytiva. (2023). "Surface Plasmon Resonance (SPR) Analysis Guidelines." Cytiva Life Sciences.

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of Decahydro-4,1-benzoxazepine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed to assist researchers in benchmarking and publishing the cross-reactivity profiles of Decahydro-4,1-benzoxazepine derivatives. It focuses on the transition from traditional aromatic "flat" scaffolds to saturated, high-Fsp³ (fraction of sp³ hybridized carbons) systems and the resulting impact on kinome selectivity.

Executive Summary & Rationale

The Shift to Saturation: Traditional kinase inhibitors often rely on planar, aromatic scaffolds (e.g., quinazolines, pyrimidines) that exploit the ATP-binding pocket's adenine cleft. While potent, these "flat" molecules frequently suffer from promiscuity due to the high conservation of the ATP site across the human kinome (approx. 518 kinases).

The Decahydro-4,1-benzoxazepine scaffold represents a strategic "scaffold hop" from the established 1,4-benzoxazepine class. By reducing the fused benzene ring to a cyclohexane ring, this scaffold introduces:

  • Increased Three-Dimensionality (Fsp³): Moving away from planarity to access unique sub-pockets (e.g., the solvent-exposed region or the back-cleft).

  • Stereochemical Complexity: The ring fusion creates defined stereocenters (cis/trans), allowing for precise vector orientation of side chains to maximize specific H-bond interactions and minimize off-target binding.

This guide outlines the protocol for objectively comparing these saturated inhibitors against their aromatic counterparts and industry standards.

Structural & Mechanistic Comparison

To publish a compelling comparison, you must first establish the structural hypothesis. The decahydro- core is not just a solubility enhancer; it is a selectivity filter.

The Competitors
FeatureDecahydro-4,1-benzoxazepine (The Product)1,4-Benzoxazepine / Benzoxazepinone (The Parent)Staurosporine / Sunitinib (The Controls)
Core Geometry 3D / Buckled: Fused cyclohexane ring provides non-planar topology.Planar / Semi-Planar: Fused benzene ring forces planarity.Planar (Staurosporine): Classic flat intercalator shape.
Selectivity Driver Shape Complementarity: Relies on stereospecific fit into the ATP pocket.Electronic Stacking: Relies heavily on Pi-Pi interactions.ATP Mimicry: High affinity, low selectivity (Pan-kinase).
Primary Target Class Ser/Thr Kinases (e.g., PI3K, RIPK1, LIMK)Tyrosine & Ser/Thr KinasesBroad Spectrum

Experimental Workflow: Cross-Reactivity Profiling

A self-validating profiling campaign must move from broad biochemical screens to precise cellular biophysics.

Workflow Diagram

The following diagram illustrates the logical flow from compound synthesis to selectivity index calculation.

KinaseProfiling Start Decahydro-4,1-benzoxazepine Lead Compound Tier1 Tier 1: Broad Kinome Scan (Competition Binding Assay) Target: ~400+ Kinases Conc: 1 µM or 10 µM Start->Tier1 HitFilter Hit Identification (>65% Inhibition or POC < 35%) Tier1->HitFilter Tier2 Tier 2: Kd Determination (Dose-Response Binding) Determine Binding Affinity HitFilter->Tier2 Select Hits Selectivity Calculate Selectivity Score (Entropy or Gini Coefficient) HitFilter->Selectivity Non-Hits (Clean Profile) Tier3 Tier 3: Functional IC50 (Activity Assay) Verify Enzymatic Inhibition Tier2->Tier3 Confirm Mechanism Cellular Tier 4: Cellular Target Engagement (NanoBRET / CETSA) Tier3->Cellular Physiological Relevance Cellular->Selectivity Final Validation

Caption: Hierarchical profiling workflow ensuring false positives are filtered before expensive cellular validation.

Detailed Protocols
Tier 1: High-Throughput Binding Assay (KINOMEscan® or similar)
  • Objective: Define the "Selectivity Score" (S-score).

  • Method: Competitive binding assay using DNA-tagged kinase active sites.

  • Protocol:

    • Incubate DNA-tagged kinases with immobilized active-site directed ligands.

    • Add the Decahydro- inhibitor at a single screening concentration (typically 1 µM ).

    • Measure the amount of kinase remaining on the solid support via qPCR (quantitative PCR) of the DNA tag.

    • Output: Percent of Control (POC). Lower POC = Higher Affinity.

Tier 2: Kd Determination & Residence Time
  • Objective: Distinguish between transient binding and high-affinity occupancy.

  • Why it matters: Saturated scaffolds often exhibit slower "off-rates" due to induced fit in the binding pocket.

  • Protocol (Surface Plasmon Resonance - SPR):

    • Immobilize target kinase (e.g., RIPK1 or PI3K) on a sensor chip (CM5).

    • Inject increasing concentrations of the inhibitor (0.1 nM to 1 µM).

    • Fit sensorgrams to a 1:1 binding model to extract

      
       and 
      
      
      
      .
    • Critical Check: Compare the residence time (

      
      ) of the Decahydro- analog vs. the Benzo- analog.
      

Data Presentation & Comparative Analysis

When publishing, avoid simple lists. Use comparative metrics that highlight the quality of inhibition.

The Selectivity Matrix (Mock Data)

This table demonstrates how to present the superior profile of the Decahydro- scaffold.

Target KinaseDecahydro-Analog (Lead)

(nM)
Benzo-Analog (Parent)

(nM)
Staurosporine (Ref)

(nM)
Fold Selectivity (Decahydro vs Parent)
Target (e.g., RIPK1) 12 8 50.6x (Slight potency loss)
Off-Target 1 (PKA) >10,00045015>22x (Major Gain)
Off-Target 2 (CDK2) >10,0001208>80x (Major Gain)
Off-Target 3 (LCK) 5,400651283x (Major Gain)
S(35) Score *0.02 0.15 0.65 Superior Specificity

*S(35) Score: Fraction of kinases inhibited >65% at 1µM. Lower is better.

Interpreting the Data[1][2][3]
  • Potency vs. Selectivity Trade-off: Note that the Decahydro- analog might show a slight reduction in raw potency (12 nM vs 8 nM) compared to the flat aromatic parent. This is acceptable and expected. The gain in selectivity (removing PKA/CDK2 liability) validates the scaffold hop.

  • The "Flatland" Problem: The aromatic parent likely intercalates into ATP sites of CDK2 and PKA due to non-specific pi-stacking. The Decahydro- scaffold, being non-planar, physically clashes with the tighter, flatter clefts of these off-targets.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[1] Nature Biotechnology. [Link]

  • Philip, S., et al. (2018). "Benzoxazepine inhibitors of PI3K: Structural insights and selectivity." Journal of Medicinal Chemistry. [Link]

Sources

Comparative study of Decahydro-4,1-benzoxazepine and Decahydro-1,5-benzodiazepine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Decahydro-4,1-benzoxazepine and Decahydro-1,5-benzodiazepine scaffolds. These fully saturated bicyclic heterocycles represent a critical class of "privileged structures" in drug discovery, particularly valued for their ability to constrain peptide turn geometries and explore 3D chemical space beyond flat aromatic systems.

Executive Summary

The shift from flat, aromatic drug candidates to three-dimensional (3D) saturated systems is a dominant trend in modern medicinal chemistry.[1] Decahydro-1,5-benzodiazepine and Decahydro-4,1-benzoxazepine are two such scaffolds that offer defined stereochemical vectors. While the benzodiazepine core is a classic "privileged structure" for GPCR and CNS targeting, the benzoxazepine variant offers distinct physicochemical advantages, including altered hydrogen bond donor/acceptor (HBD/HBA) ratios and improved membrane permeability (TPSA modulation).

This guide contrasts their synthesis, conformational landscapes, and application in peptidomimetics.

FeatureDecahydro-1,5-benzodiazepineDecahydro-4,1-benzoxazepine
Core Heteroatoms 2 Nitrogens (Positions 1, 5)1 Nitrogen, 1 Oxygen (Positions 4, 1)
H-Bond Potential 2 Donors (NH), 2 Acceptors1 Donor (NH), 2 Acceptors (N, O)
Primary Utility

-turn mimetics, CNS agents

-turn mimetics, Protease inhibitors
Lipophilicity Lower (More Polar)Higher (Ether oxygen increases logP)
Metabolic Stability Susceptible to N-oxidation/demethylationO-linkage generally more stable

Structural & Conformational Analysis

The "decahydro" designation implies a fusion between a cyclohexane ring and a seven-membered hetero-ring (diazepine or oxazepine).[1] Unlike their benzo-fused (aromatic) counterparts, these scaffolds possess two bridgehead stereocenters, leading to distinct cis and trans isomers.

Stereochemical Control[1]
  • Cis-Fusion: The cis-decahydro isomers are the most valuable for peptidomimetics. They force the 7-membered ring into a twist-chair conformation that closely mimics the

    
     and 
    
    
    
    residues of a peptide
    
    
    -turn.
  • Trans-Fusion: The trans-isomers are rigid and extended, often used to space out pharmacophores in a linear vector, but are less effective as turn mimetics.

Physicochemical Divergence[1][2]
  • 1,5-Benzodiazepine: The presence of two amine nitrogens (N1 and N5) creates a scaffold with high basicity and polarity.[2] It is ideal for engaging aspartate/glutamate residues in receptor pockets (e.g., GPCRs).[1]

  • 4,1-Benzoxazepine: Replacing N1 with Oxygen (O1) removes a hydrogen bond donor.[1] This reduces the Topological Polar Surface Area (TPSA), often improving blood-brain barrier (BBB) permeability.[1] The ether oxygen also acts as a weak acceptor, altering the electronic landscape of the binding face.

Synthetic Accessibility & Protocols

The synthesis of the decahydro cores differs significantly from the aromatic versions. Direct reduction of aromatic benzodiazepines is stereochemically difficult to control.[1] Therefore, de novo synthesis starting from chiral cyclohexane derivatives is the gold standard.

Synthesis of Decahydro-1,5-benzodiazepine

Mechanism: Condensation of 1,2-diaminocyclohexane with a 1,3-electrophile. Key Precursor: cis- or trans-1,2-diaminocyclohexane (DACH).[1]

BZD_Synthesis cluster_0 Stereocontrol Start 1,2-Diaminocyclohexane (Cis/Trans) Inter Intermediate Amide/Amine Start->Inter N-Alkylation/Acylation Reagent 1,3-Dielectrophile (e.g., 1,3-Dichloropropane or Acryloyl Chloride) Reagent->Inter Cyclization Ring Closure (Base/Heat) Inter->Cyclization Intramolecular Product Decahydro-1,5-benzodiazepine Cyclization->Product

Figure 1: Synthetic pathway for Decahydro-1,5-benzodiazepine ensuring stereochemical retention of the bridgehead carbons.

Synthesis of Decahydro-4,1-benzoxazepine

Mechanism: Reaction of 2-aminocyclohexanol with a 3-carbon spacer. Key Precursor: cis- or trans-2-aminocyclohexanol.[1]

Protocol Highlight (Representative):

  • Acylation: React cis-2-aminocyclohexanol with chloroacetyl chloride in DCM/TEA at 0°C to form the chloroacetamide.

  • Cyclization: Treat the intermediate with NaH in THF (reflux) to induce intramolecular O-alkylation (Williamson ether synthesis type) closing the 7-membered ring.

  • Reduction: Reduce the lactam (amide carbonyl) using LiAlH4 in THF to yield the fully saturated decahydro-4,1-benzoxazepine.

BXO_Synthesis Start 2-Aminocyclohexanol (Chiral) Step1 N-Acylation (Chloroacetyl Cl) Start->Step1 Step2 O-Cyclization (NaH, THF) Step1->Step2 Ring Closure Step3 Lactam Reduction (LiAlH4) Step2->Step3 Removal of C=O Final Decahydro-4,1-benzoxazepine Step3->Final

Figure 2: Step-wise construction of the Decahydro-4,1-benzoxazepine scaffold from amino-alcohol precursors.

Biological Applications & Decision Matrix[1]

Case Study: Peptidomimetics
  • 1,5-Benzodiazepine: Used extensively to mimic the Type II'

    
    -turn . The two nitrogens can be substituted with amino acid side chains (R groups) to position pharmacophores exactly where residue 
    
    
    
    and
    
    
    would be in a protein loop.
  • 4,1-Benzoxazepine: Often employed when the "turn" requires a hydrophobic face. The oxygen atom reduces the desolvation penalty upon binding to a hydrophobic pocket compared to the secondary amine of the benzodiazepine.

Selection Guide

Use the following logic to select the appropriate scaffold for your library design:

Decision_Tree Start Target Requirement Q1 Is H-Bond Donor at Pos 1 Critical for Binding? Start->Q1 Res1 Select Decahydro-1,5-benzodiazepine (2 NH Donors) Q1->Res1 Yes Q2 Is Membrane Permeability a Limiting Factor? Q1->Q2 No Res2 Select Decahydro-4,1-benzoxazepine (Lower PSA, Higher LogP) Q2->Res2 Yes Res3 Select Decahydro-1,5-benzodiazepine (Higher Solubility) Q2->Res3 No

Figure 3: Decision matrix for scaffold selection based on binding mode and ADME properties.

Experimental Validation: Determining Scaffold Conformation

To validate the cis- or trans-fusion of your synthesized scaffold, use NOESY NMR .

  • Protocol: Dissolve 5 mg of the purified scaffold in CDCl3.

  • Acquisition: Run a 2D NOESY experiment with a mixing time of 500 ms.

  • Analysis:

    • Cis-fusion: Look for strong NOE correlations between the bridgehead protons (H-4a and H-9a/8a).[1]

    • Trans-fusion: Bridgehead protons are anti-periplanar (diaxial); NOE signal will be weak or absent.[1]

References

  • Synthesis of 1,5-Benzodiazepines via Catalysis: Title: Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst.[3][4][5] Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]

  • Benzoxazepine Scaffolds in Oncology: Title: 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds. Source: PubMed.[1][6] URL:[Link]

  • Multicomponent Synthesis of Benzodiazepines: Title: Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link][1]

  • Stereoselective Synthesis of Amino-Cyclohexanol Precursors: Title: One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.[1] Source: ResearchGate.[1][7] URL:[Link]

Sources

Validating the anti-inflammatory effects of Decahydro-4,1-benzoxazepine derivatives in animal models.

[1][2][3]

Executive Summary & Chemical Rationale

The Challenge: Standard NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) effectively inhibit Cyclooxygenase (COX) enzymes but frequently cause gastric mucosal damage due to the acidic nature of their carboxylic acid moieties.

The Solution: Decahydro-4,1-benzoxazepine derivatives . These compounds utilize a fused bicyclic heterocycle scaffold.[1] The "decahydro" saturation implies a non-planar, lipophilic core that improves membrane permeability, while the 4,1-benzoxazepine ring system offers a pharmacophore capable of interacting with the COX-2 hydrophobic channel without the direct acidic contact that causes gastric ulceration.

Validation Goal: This guide outlines the critical path to validate these derivatives against industry standards (Indomethacin, Celecoxib) using acute (Carrageenan-induced edema) and chronic (Cotton pellet granuloma) animal models.

Comparative Performance Matrix

The following data structure represents the expected performance benchmarks for a potent Decahydro-4,1-benzoxazepine derivative ("Compound DBZ-01") compared to standard clinical alternatives.

Table 1: Efficacy vs. Safety Profile (Representative Data)
ParameterDBZ-01 (Test Compound) Indomethacin (Standard) Celecoxib (COX-2 Selective) Vehicle Control
Chemical Class Fused Heterocycle (Basic)Indole Acetic Acid (Acidic)Pyrazole (Sulfonamide)Saline/CMC
Dose (mg/kg) 10 - 20 mg/kg10 mg/kg10 mg/kgN/A
Acute Edema Inhibition 65.4% (High)68.2% (High)62.1% (High)0%
Chronic Granuloma Inhibition 58.9% 60.5%55.3%0%
Ulcer Index (Gastric Safety) 0.8 ± 0.2 (Excellent)3.5 ± 0.5 (Poor)1.2 ± 0.3 (Good)0.1 ± 0.0
Primary Mechanism Mixed COX/5-LOX InhibitionNon-selective COX-1/2Selective COX-2N/A

Key Insight: While the efficacy of the benzoxazepine derivative (DBZ-01) tracks closely with Indomethacin, the Ulcer Index is significantly lower.[1] This validates the structural hypothesis that removing the acidic proton reduces local gastric irritation.[1]

Mechanistic Validation (Pathway Analysis)[1]

To prove why the compound works, we must map its intervention in the Arachidonic Acid pathway. Benzoxazepine derivatives often act as dual inhibitors or selective COX-2 blockers, preventing the conversion of Arachidonic acid into pro-inflammatory Prostaglandins (PGE2).[1]

Diagram 1: Mechanism of Action (MOA)[1]

MOAMembraneMembrane PhospholipidsAAArachidonic AcidMembrane->AAPLA2COX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible)AA->COX2LOX5-LOXAA->LOXGastricGastric MucosaProtectionCOX1->GastricMaintainsPGE2Prostaglandins (PGE2)(Pain/Inflammation)COX2->PGE2PromotesLeukoLeukotrienes(Chemotaxis)LOX->LeukoIndoIndomethacin(Non-Selective)Indo->COX1BlocksIndo->COX2DBZDecahydro-4,1-benzoxazepine(Test Compound)DBZ->COX2Primary TargetDBZ->LOXPotential Dual Action

Caption: The Decahydro-4,1-benzoxazepine scaffold targets the COX-2 pathway to reduce PGE2 synthesis while sparing COX-1 mediated gastric protection.[1]

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols utilize internal controls and blinding.

Protocol A: Acute Inflammation (Carrageenan-Induced Paw Edema)

This model measures the compound's ability to prevent fluid extravasation (edema) in the acute phase (0-6 hours).[1]

Workflow Logic:

  • Selection: Wistar albino rats (150-200g).

  • Starvation: 12 hours prior (water ad libitum) to prevent food intake from affecting absorption.

  • Baseline: Measure initial paw volume (

    
    ) using a Digital Plethysmometer.
    
  • Treatment: Administer Vehicle, Standard (Indomethacin 10mg/kg), or Test Compound (DBZ-01) orally.[1]

  • Induction (T+30m): Inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours post-induction.
    

Calculation:

1
Protocol B: Chronic Inflammation (Cotton Pellet Granuloma)

This model validates the compound's effect on the proliferative phase (macrophage activation and granuloma tissue formation).[1][2]

Diagram 2: Experimental Workflow

WorkflowAcclimatization1. Acclimatization(7 Days)Surgery2. Implantation(Sterile Cotton Pellet)Acclimatization->SurgeryDosing3. Daily Dosing(7 Days, p.o.)Surgery->DosingSacrifice4. Sacrifice(Day 8)Dosing->SacrificeExtraction5. Pellet Extraction& CleaningSacrifice->ExtractionDrying6. Drying(60°C for 24h)Extraction->DryingAnalysis7. GravimetricAnalysisDrying->Analysis

Caption: Workflow for the Cotton Pellet Granuloma model.[1][3][4] Critical control point: Ensuring pellets are dried to constant weight to avoid false positives from moisture.

Safety & Toxicology (The "Fail-Fast" Check)

Before advancing to efficacy, the compound must pass a basic gastric safety check.

Gastric Ulcerogenic Activity:

  • Method: Rats are fasted for 24h, treated with a high dose (e.g., 5-10x effective dose) of the test compound, and sacrificed 6h later.

  • Scoring: The stomach is opened along the greater curvature and examined under a dissecting microscope.[1]

  • Metric: Score 0 (Normal) to 5 (Perforation).

  • Expectation: Decahydro-4,1-benzoxazepine derivatives should score < 1.0 due to the lack of a free carboxylic acid group [1].[1]

References

  • Synthesis and Anti-Inflammatory Activity of Benzoxazole Derivatives. National Institutes of Health (PubMed). [Link][1]

  • Carrageenan-Induced Paw Edema Model Validation. Creative Biolabs. [Link][1]

  • Cotton Pellet Granuloma Assay for Anti-Inflammatory Drugs. Oxford Academic. [Link][1]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine Derivatives. MDPI. [Link][1]

Safety Operating Guide

Decahydro-4,1-benzoxazepine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2][3]

Operational Summary: Immediate Action Plan

Decahydro-4,1-benzoxazepine is a bicyclic heterocycle containing both a secondary amine and an ether linkage.[1][2] For disposal purposes, it must be classified as a Basic Organic Waste .[2]

Core Disposal Directive:

  • Primary Stream: Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform).[2]

  • Segregation: STRICTLY segregate from Acids and Oxidizers .[4]

  • Destruction Method: High-temperature incineration at a licensed facility.[2]

  • Drain Disposal: FORBIDDEN . Do not discharge into municipal sewer systems.[2][4]

Hazard Profile & Scientific Rationale (E-E-A-T)

To ensure safety, one must understand the chemical behavior driving these protocols. We do not merely follow rules; we manage energy and toxicity.[2][5]

The Amine Functionality (The "Why" behind Segregation)

Decahydro-4,1-benzoxazepine contains a secondary amine.[1][2]

  • Basicity: It acts as a Lewis base.[2] Mixing this waste with Acidic Waste streams (e.g., Waste H₂SO₄ or HCl) will result in an immediate, exothermic acid-base neutralization.[1][2] In a closed waste drum, this heat evolution can pressurize the container, leading to rupture or explosion.[1][2]

  • Nitrogenous Waste: Incineration of nitrogen-containing heterocycles requires specific scrubbers to capture NOₓ emissions.[2] This is why it must be labeled clearly for the waste vendor.

Bioactive Potential

As a scaffold often used in drug discovery (similar to benzodiazepine precursors), this compound should be treated as a Potentially Bioactive Substance (PBS) .[1][2]

  • Precautionary Principle: In the absence of specific LD50 data for this specific isomer, assume it possesses skin sensitizing and irritant properties characteristic of low-molecular-weight amines.[1][2]

Waste Stream Decision Matrix

The following logic flow ensures the compound ends up in the correct regulatory stream.

DisposalMatrix Start Waste: Decahydro-4,1-benzoxazepine State Assess Physical State Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Contaminated Items State->Solid SolventCheck Solvent Carrier? Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste (Double Bagged) Solid->StreamC Halo Halogenated? (DCM, CHCl3) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, EtOAc) SolventCheck->NonHalo No StreamA Stream A: Halogenated Organic Halo->StreamA Segregate StreamB Stream B: Non-Halogenated Organic (Alkaline Compatible) NonHalo->StreamB Segregate

Figure 1: Decision matrix for segregating amine-based heterocyclic waste.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)[1][2]

Objective: Safe containment of amine solutions preventing exothermic events.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass carboys.[2]

    • Note: Avoid metal containers if the solution contains any moisture, as amines can be corrosive to certain alloys over time.[2]

  • pH Check (Self-Validating Step):

    • Before adding to a "General Organic" drum, dip a pH strip into the waste solution.[2]

    • Result: If pH > 10, ensure the destination drum is NOT labeled "Acidic Organic Waste."[2]

  • Transfer:

    • Use a funnel with a grounding wire if the solvent is flammable (e.g., Toluene, THF).[1][2]

    • Pour slowly to observe any off-gassing or heat generation.[2]

  • Labeling:

    • Main Constituent: [Solvent Name]

    • Minor Constituent: Decahydro-4,1-benzoxazepine (<5%)[1][2][3]

    • Hazard Checkboxes: [x] Flammable, [x] Irritant, [x] Basic/Alkaline.[1][2]

Protocol B: Solid Waste (Silica Gel, Syringes, Gloves)[1][2]

Objective: Prevent leaching of the compound from solid matrices.

  • Quenching (Optional but Recommended):

    • If you have pure solid residue (e.g., from a rotovap), dissolve it in a minimal amount of acetone and move to Protocol A .[1] This is safer than disposing of pure active powder.

  • Consumables:

    • Place contaminated gloves, weigh boats, and pipettes into a clear polyethylene bag (4 mil thickness).[1][2]

  • Double Bagging:

    • Seal the first bag with tape.[2] Place it inside a second bag.

    • Why? This "secondary containment" prevents dust inhalation by waste handlers downstream.[2]

  • Sharps:

    • Contaminated needles must go into a rigid Biohazard/Sharps container, not soft trash.[2]

Emergency Procedures: Spill Cleanup

Scenario: You have spilled 50g of Decahydro-4,1-benzoxazepine solution on the bench.

ParameterAction Protocol
PPE Required Nitrile gloves (double gloved), Safety Goggles, Lab Coat.[1][2][3] Use a respirator if dust/aerosol is present.[2]
Containment Circle the spill with absorbent socks or pillows to prevent spreading to floor drains.[1][3]
Neutralization Do NOT use strong acids. Apply a generic absorbent (vermiculite or clay kitty litter).[1][2][3] Alternatively, use a commercial "Solvent Spill Kit."[2]
Cleanup Scoop the saturated absorbent into a wide-mouth jar. Label as "Hazardous Waste - Debris."[2]
Decontamination Wash the surface with a dilute soap/water solution.[1][3] Avoid bleach, as hypochlorite can react with amines to form chloramines (toxic gas).[1][2]

Regulatory Framework (RCRA & EPA)[1][2][6]

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code [1].

  • Listed Waste: While Decahydro-4,1-benzoxazepine is not explicitly P-listed or U-listed by name, it is a "Chemical Substance of Unknown or Variable Composition" in many R&D contexts.[1][2][3]

  • Compliance Requirement: You must determine if the waste exhibits toxicity characteristics. In the absence of testing (TCLP), the generator must apply knowledge of the process to classify it as hazardous [2].

Final Disposition: The only acceptable final fate for this molecule is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

References
  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[2] EPA.gov. [Link][1][2]

  • American Chemical Society (ACS). "Laboratory Waste Management: A Guide."[2] ACS.org. [Link][1][2]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: 2,3,4,5-Tetrahydro-1,4-benzoxazepine (Analogous Structure)."[1][2] PubChem. [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.